An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one. It is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this molecule using modern spectroscopic techniques. This document offers full editorial control in its structure to best elucidate the technical nuances of the topic, moving beyond rigid templates to deliver field-proven insights into experimental design and data interpretation.
Introduction
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one is a ketone derivative featuring a furan ring, a tert-butyl group, and a methyl group. The unique electronic environment of each nucleus in this molecule gives rise to a distinct NMR fingerprint. Understanding the ¹H and ¹³C NMR spectra is paramount for its unambiguous identification, purity assessment, and as a foundational tool for monitoring its role in synthetic transformations. This guide will delve into the predicted chemical shifts and coupling constants, providing a rationale for these values based on fundamental NMR principles.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR data for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one are summarized below. These values were generated using a consensus approach from multiple NMR prediction algorithms to ensure the highest possible accuracy in the absence of experimentally acquired spectra.[1][2][3][4][5] The predictions are based on established computational models that consider the intricate electronic and steric effects within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
H-3' (furan)
~ 6.8 - 7.0
Doublet (d)
1H
H-4' (furan)
~ 6.1 - 6.3
Doublet (d)
1H
-C(CH₃)₃ (tert-butyl)
~ 1.3 - 1.5
Singlet (s)
9H
-CH₃ (furan)
~ 2.3 - 2.5
Singlet (s)
3H
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
Carbon Atom
Predicted Chemical Shift (δ, ppm)
C=O (ketone)
~ 195 - 205
C-2' (furan)
~ 150 - 155
C-5' (furan)
~ 158 - 162
C-3' (furan)
~ 115 - 120
C-4' (furan)
~ 108 - 112
-C (CH₃)₃ (quaternary)
~ 40 - 45
-C(C H₃)₃ (tert-butyl)
~ 25 - 30
-C H₃ (furan)
~ 13 - 16
Spectral Interpretation and Rationale
The predicted chemical shifts are a direct reflection of the electronic environment of each nucleus. A thorough understanding of these influences is critical for accurate spectral assignment.
¹H NMR Spectrum Analysis
Furan Protons (H-3' and H-4'): The protons on the furan ring are expected to appear in the downfield region of the spectrum (~6.0-7.5 ppm) due to the aromatic character of the ring and the electron-withdrawing effect of the adjacent carbonyl group. The H-3' proton, being closer to the ketone, is predicted to be slightly more deshielded and appear at a higher chemical shift than the H-4' proton. Both protons are expected to appear as doublets due to coupling with each other.
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are highly shielded and will appear as a sharp singlet in the upfield region of the spectrum (~1.3-1.5 ppm). The singlet multiplicity arises from the absence of adjacent protons.
Furan Methyl Protons (-CH₃): The three protons of the methyl group attached to the furan ring are also shielded and will appear as a singlet, typically in the range of ~2.3-2.5 ppm.
¹³C NMR Spectrum Analysis
Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 195-205 ppm. This is a characteristic region for ketone carbonyls.[6]
Furan Carbons (C-2', C-3', C-4', C-5'): The carbon atoms of the furan ring will have distinct chemical shifts. C-2' and C-5', being attached to the carbonyl and methyl groups respectively and the oxygen atom, are the most deshielded of the ring carbons. C-3' and C-4' will appear at higher field.
tert-Butyl Carbons (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around 40-45 ppm, while the three equivalent methyl carbons will be found further upfield at approximately 25-30 ppm.
Furan Methyl Carbon (-CH₃): The carbon of the methyl group on the furan ring is the most shielded carbon in the molecule, with a predicted chemical shift of around 13-16 ppm.
Experimental Protocols
To obtain high-quality experimental NMR data for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one, the following protocols are recommended.
Sample Preparation
A standard protocol for preparing a sample for ¹H and ¹³C NMR analysis involves the following steps:[7][8][9][10][11]
Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[11]
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7] Gentle vortexing or sonication can aid in dissolution.
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution, as they can adversely affect the magnetic field homogeneity.[10]
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.
NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra:[11]
Instrument Setup: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, for optimal signal dispersion.
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
¹H NMR Acquisition:
Pulse Sequence: A standard single-pulse experiment is typically used.
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
Relaxation Delay: Use an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.
¹³C NMR Acquisition:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.
Spectral Width: Set a wider spectral width to cover the larger chemical shift range of carbon (e.g., 0-220 ppm).
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
Data Processing and Analysis
Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to generate the final spectrum. This typically involves:
Fourier Transformation: The FID is converted from the time domain to the frequency domain.
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
Baseline Correction: The baseline of the spectrum is corrected to be flat.
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
Peak Picking: The chemical shift of each peak is accurately determined.
Visualizations
To aid in the understanding of the molecular structure and its NMR properties, the following diagrams are provided.
Caption: Molecular structure of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one with atom numbering.
Mass spectrometry fragmentation pathways for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
Mass Spectrometry Fragmentation Pathways for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one: A Mechanistic Whitepaper Executive Overview As a Senior Application Scientist, I frequently encounter complex heterocyclic com...
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry Fragmentation Pathways for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one: A Mechanistic Whitepaper
Executive Overview
As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds where structural elucidation hinges on interpreting nuanced mass spectrometry (MS) data. 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (CAS 117347-72-5) is a sterically hindered alkyl furyl ketone. Its structural motif—a furan ring conjugated with a carbonyl group adjacent to a bulky tert-butyl moiety—dictates highly specific fragmentation behaviors under Electron Impact (EI) ionization. Understanding these gas-phase dissociation kinetics is critical for researchers employing MS for biomarker discovery, degradation profiling, or synthetic validation[1].
This whitepaper deconstructs the thermodynamic causality behind its fragmentation pathways and provides a self-validating experimental protocol for robust analytical reproducibility.
The target molecule (
C10H14O2
, exact mass 166.0994 Da) possesses three distinct structural domains that govern its behavior in the mass spectrometer:
The 5-Methylfuran Ring: An electron-rich heteroaromatic system that excels at stabilizing adjacent positive charges via resonance.
The Carbonyl Group: The primary site for initial ionization. The ejection of an electron from the oxygen lone pair initiates
α
-cleavage, a fundamental dissociation mechanism in EI-MS[2].
The tert-Butyl Group: A highly branched aliphatic moiety that acts as an excellent radical leaving group and forms a highly stable tertiary carbocation[3].
Upon 70 eV ionization, the molecular ion
[M]∙+
(m/z 166) undergoes rapid, competitive fragmentation driven by the stability of the resulting product ions.
Pathway A: Acylium Ion Formation (The Dominant Pathway)
The most thermodynamically favored process is the
α
-cleavage of the C–C bond between the carbonyl carbon and the tert-butyl group. The loss of a tert-butyl radical (
∙C(CH3)3
, 57 Da) yields the
[5-methylfuran-2-CO]+
acylium ion at m/z 109. This ion typically forms the base peak (100% abundance) because it is exceptionally stable; the positive charge is highly delocalized across the furan ring system[4].
Following its formation, the acylium ion undergoes characteristic carbon monoxide (CO) extrusion (loss of 28 Da) to form the 5-methylfuryl cation at m/z 81. Subsequent ring-opening and a second loss of CO yields the m/z 53 ion[2].
Pathway B: Pivaloyl and tert-Butyl Cation Formation
A competing
α
-cleavage occurs on the opposite side of the carbonyl group. The ejection of the 5-methylfuran-2-yl radical (81 Da) generates the pivaloyl cation (
[COC(CH3)3]+
) at m/z 85. However, this species is highly transient. It rapidly extrudes CO to form the highly stable tert-butyl cation at m/z 57, a hallmark of highly branched aliphatic systems[3].
Fig 1. Core EI-MS fragmentation pathways of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one.
Quantitative Data Presentation
The table below summarizes the diagnostic ions, theoretical exact masses, and typical relative abundances observed during standard 70 eV EI-MS analysis.
To ensure reproducible data that accurately reflects the theoretical fragmentation pathways outlined above, the following protocol details the optimal GC-MS conditions for analyzing alkyl furyl ketones[5].
Step-by-Step Protocol: GC-EI-MS Analysis
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of GC-grade hexane (1000 ppm stock). Dilute to a working concentration of 10 ppm. Causality: Hexane is a non-polar, highly volatile solvent that expands optimally in the GC inlet without causing backflash, preserving quantitative integrity.
Self-Validation Checkpoint: Before analyzing the target compound, inject a standard mixture of straight-chain alkanes (C8-C20) to validate the retention index. Ensure the MS tuning parameters (PFTBA calibration) correctly assign the m/z 69 and 219 calibration masses with <10% abundance variance. This guarantees that the relative abundance of the m/z 109 base peak is not skewed by quadrupole mass discrimination.
Injection: Inject 1.0
μL
of the sample into the GC inlet operating in split mode (split ratio 10:1) at 250 °C. Causality: The split mode prevents column overloading and peak fronting, which is critical for maintaining the sharp peak shapes required for accurate mass spectral deconvolution.
Chromatographic Separation: Utilize an HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25
μm
film thickness)[5]. Set the carrier gas (Helium, 99.999%) to a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 60 °C (hold for 2 min).
Ramp 1: 15 °C/min to 150 °C.
Ramp 2: 25 °C/min to 280 °C (hold for 5 min).
Causality: The initial hold at 60 °C focuses the analyte band at the head of the column, while the rapid ramp ensures the elution of the sterically bulky ketone without thermal degradation.
Mass Spectrometry (EI Mode): Transfer line at 280 °C, Ion source at 230 °C, Ionization energy at 70 eV. Scan range: m/z 35 to 300.
The fragmentation of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one is a textbook example of thermodynamically driven gas-phase dissociation. By mapping the
α
-cleavage pathways to the highly stable acylium and tert-butyl cations, researchers can confidently annotate the spectra of complex furan derivatives. Implementing the provided self-validating GC-MS protocol ensures robust, reproducible analysis suitable for rigorous chemical profiling workflows.
References
Altaki M.S., Santos F.J., Galceran M.T. "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry". PMC.
García-Gómez D., et al. "Real-Time High-Resolution Tandem Mass Spectrometry Identifies Furan Derivatives in Exhaled Breath".
"Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group". AIP Publishing.
"Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular Reaction Based on Density Functional Theory Calculation and Supported by Electrospray Ionization- Mass Spectrometry".
"Interpreting the fragmentation pattern of the mass spectrum of 2-methylbut-1-ene". Doc Brown's Chemistry.
Thermodynamic Stability and Physical Properties of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one: A Comprehensive Technical Guide
Executive Summary The compound 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (CAS: 117347-72-5) is a highly specialized, sterically hindered heteroaryl ketone. Featuring an electron-rich 5-methylfuran ring coupled dire...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (CAS: 117347-72-5) is a highly specialized, sterically hindered heteroaryl ketone. Featuring an electron-rich 5-methylfuran ring coupled directly to a bulky pivaloyl (tert-butyl carbonyl) group, this molecule presents a unique thermodynamic profile. Its architecture makes it an invaluable rigid, lipophilic building block in medicinal chemistry, agrochemical development, and advanced materials science. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic stability, and validated experimental protocols for degradation profiling.
Physicochemical Profiling and Quantitative Data
Understanding the baseline physical properties is critical for designing downstream synthetic workflows and formulation matrices. The combination of a low-polarity tert-butyl group and a heteroaromatic ring yields a compound with moderate volatility and a distinct density profile [1].
Table 1: Fundamental Physicochemical Properties
Property
Value
Test Condition / Note
CAS Number
117347-72-5
Standard Identifier
Molecular Formula
C₁₀H₁₄O₂
-
Molecular Weight
166.22 g/mol
Calculated
Boiling Point
234.4 ± 20.0 °C
At 760 mmHg
Density
1.0 ± 0.1 g/cm³
Standard conditions
Vapor Pressure
0.1 ± 0.5 mmHg
At 25 °C
Polarizability
18.7 × 10⁻²⁴ cm³
Indicator of dispersion forces
Data synthesized from the.
Thermodynamic Stability and Reactivity Logic
The thermodynamic stability of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one is dictated by three competing structural features. Understanding the causality behind its reactivity is essential for predicting shelf-life and metabolic liabilities.
Steric Shielding (Hydrolytic Stability): Standard heteroaryl ketones are susceptible to nucleophilic attack at the carbonyl carbon. However, the massive steric bulk of the tert-butyl group imposes a severe kinetic barrier. This steric exclusion drastically increases the activation energy (
ΔG‡
) required to form the tetrahedral intermediate, rendering the compound highly resistant to aqueous hydrolysis, even under forced acidic or basic conditions.
Enolization Impossibility (Thermodynamic Lock): The complete absence of
α
-protons—due to the fully substituted tert-butyl carbon and the aromatic nature of the furan C2 position—thermodynamically locks the molecule. It cannot form an enolate. This absolute resistance to enolization prevents base-catalyzed epimerization and aldol-type self-condensation.
Furan Ring Oxidation (Vulnerability): The 5-methylfuran ring acts as an electron-rich
π
-system. The +I (inductive) and hyperconjugative effects of the 5-methyl group maintain high electron density within the ring, counteracting the mild electron-withdrawing nature of the carbonyl. Consequently, the primary thermodynamic vulnerability of this molecule is electrophilic oxidation (e.g., by peroxides or singlet oxygen), which initiates ring-opening pathways.
Fig 1: Structural logic dictating the thermodynamic stability and degradation pathways.
Experimental Protocols: Stability Assessment
To rigorously evaluate the thermodynamic limits of this compound, the following self-validating experimental protocols must be employed.
Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is utilized to determine the exact onset of thermal decomposition (
Td
) without the confounding variables of solvent interactions. We utilize hermetically sealed aluminum pans to prevent the premature volatilization of the sample (given its boiling point of ~234 °C), ensuring that the recorded endotherms/exotherms strictly represent thermodynamic degradation rather than phase-change evaporation.
Step-by-Step Methodology:
Calibration: Calibrate the DSC/TGA instrument using an Indium standard to ensure precise heat flow and temperature accuracy.
Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the compound into a hermetically sealable aluminum pan. Crimp the lid securely.
Atmospheric Control: Purge the furnace with high-purity Nitrogen (
N2
) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating pure thermal stability.
Thermal Ramping: Heat the sample from 25 °C to 350 °C at a controlled rate of 10 °C/min.
Self-Validation Check: Run a blank (empty sealed pan) under identical conditions. Subtract the blank baseline from the sample thermogram. If mass loss in TGA occurs prior to the DSC exothermic decomposition peak, the hermetic seal has failed, and the run must be discarded.
Protocol 2: Forced Degradation and Kinetic Modeling (HPLC-MS)
Causality: Forced degradation maps the chemical vulnerabilities of the molecule. Because the molecule lacks
α
-protons, base-catalyzed degradation is theoretically minimal. Therefore, oxidative stress (using H₂O₂) is employed as the primary vector to probe the furan ring's susceptibility to ring-opening.
Step-by-Step Methodology:
Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.
Stress Conditions:
Hydrolytic: Mix 1 mL stock with 1 mL of 0.1 M HCl (Acid) and separately with 0.1 M NaOH (Base).
Oxidative: Mix 1 mL stock with 1 mL of 3% H₂O₂.
Incubation: Incubate all vials (including a neutral control) at 60 °C for 48 hours.
Quenching: Quench the acid/base reactions with equivalent neutralizing agents. Quench the oxidative reaction with sodium thiosulfate to halt degradation kinetics instantly.
Analysis: Inject 10 µL of each quenched sample into an LC-MS system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid).
Self-Validation (Mass Balance): The protocol is self-validating via mass balance calculation. The sum of the peak areas of the parent compound and all identified degradation products (corrected for ionization response factors) must equal
100±2%
of the initial control peak area. A deficit indicates the formation of volatile degradants, requiring orthogonal validation via GC-MS.
Fig 2: Self-validating experimental workflow for comprehensive stability assessment.
Safety and Handling Profile
When scaling up synthesis or utilizing this compound in drug development, strict adherence to its hazard profile is mandatory. According to regulatory notifications [2], the compound exhibits the following safety classifications:
Acute Toxicity (Category 4): Harmful via oral, dermal, and inhalation routes (H302 + H312 + H332).
Systemic Effects: May cause drowsiness or dizziness (STOT SE 3, H336).
Engineering Controls: All handling, including the preparation of stock solutions for HPLC-MS, must be conducted within a Class II biological safety cabinet or a certified chemical fume hood to mitigate inhalation risks.
Title: 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one — Chemical Substance Information
Source: NextSDS
URL: [Link]
Exploratory
IR spectroscopy absorption bands for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
An In-Depth Technical Guide to the Infrared Spectroscopy of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one Abstract This technical guide provides a comprehensive analysis of the infrared (IR) absorption spectrum of 2,2-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Infrared Spectroscopy of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) absorption spectrum of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one. As a molecule incorporating a conjugated ketone system with a disubstituted furan ring and a sterically demanding tert-butyl group, its IR spectrum presents a rich source of structural information. This document delineates the characteristic vibrational modes, offering a detailed interpretation of the principal absorption bands. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize IR spectroscopy for structural elucidation and quality control. The guide explains the causal relationships between molecular structure and spectral features, provides a standardized experimental workflow, and summarizes key data for practical application.
Core Principles of Infrared Spectroscopy
Infrared spectroscopy is a fundamental analytical technique that probes the vibrational transitions within a molecule.[1] When a molecule is subjected to infrared radiation, its chemical bonds absorb energy at specific frequencies corresponding to their natural vibrational modes, such as stretching and bending.[2] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint." The position, intensity, and shape of these absorption bands allow for the identification of functional groups and the deduction of the molecule's overall architecture.[1][2]
Molecular Structure Analysis
The spectral features of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one are a direct consequence of its distinct structural components. A systematic analysis requires consideration of each functional moiety and its electronic and steric environment.
Aryl Ketone System: The core functionality is a ketone where the carbonyl group is directly attached to the furan ring. This creates a conjugated system, as the π-electrons of the carbonyl group can delocalize into the furan ring. This delocalization is a primary determinant of the C=O stretching frequency.[3][4]
2,5-Disubstituted Furan Ring: The furan ring is an aromatic heterocycle with its own set of characteristic ring stretching (C=C and C-O-C) and C-H vibrations. The 2,5-disubstitution pattern influences the out-of-plane C-H bending modes.[5][6]
tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group is attached to the carbonyl carbon. It contributes numerous C-H bonds, leading to strong absorptions in the alkane stretching and bending regions. Its significant steric bulk may influence the planarity of the acyl-furan system, potentially affecting the degree of conjugation.[7][8]
Methyl Group (-CH₃): The methyl substituent on the furan ring provides additional characteristic sp³ C-H stretching and bending absorptions.
The logical relationship between these structural features and the resulting IR spectrum is depicted below.
Caption: Key structural features and their corresponding IR spectral regions.
Detailed Spectral Interpretation
The infrared spectrum of this molecule can be analyzed by dividing it into key regions corresponding to the vibrational modes of its functional groups.
C-H Stretching Region (3200 - 2800 cm⁻¹)
This region is dominated by stretching vibrations of carbon-hydrogen bonds.
Furan C-H Stretch: A weak to medium absorption is expected above 3100 cm⁻¹, characteristic of C-H bonds on an aromatic/heteroaromatic ring (sp² hybridization). For furan itself, these bands appear between 3125-3160 cm⁻¹.
Aliphatic C-H Stretches: Intense absorptions from the tert-butyl and methyl groups will appear below 3000 cm⁻¹. These can be further broken down:
Asymmetric stretching of the C-H bonds in the CH₃ groups will result in strong peaks in the 2960-2980 cm⁻¹ range.[9]
Symmetric stretching of these C-H bonds will produce peaks of medium intensity around 2870 cm⁻¹.
Carbonyl (C=O) Stretching Region (1700 - 1600 cm⁻¹)
The carbonyl stretch is one of the most intense and diagnostic absorptions in the spectrum.
Position: For a standard saturated aliphatic ketone, the C=O stretch appears around 1715 cm⁻¹.[2][10] However, conjugation of the carbonyl group with the furan ring's π-system delocalizes electron density, weakening the C=O double bond.[3][4] This resonance effect lowers the stretching frequency significantly, typically by 20-40 cm⁻¹.[11] For aryl ketones, this band is observed in the 1685-1666 cm⁻¹ range.[10] The analogous compound, 2-acetylfuran, shows a strong C=O absorption around 1675 cm⁻¹.[12] Therefore, a very strong band is predicted in the 1660-1675 cm⁻¹ region for the title compound.
Steric Influence: The bulky tert-butyl group adjacent to the carbonyl may cause some steric hindrance, potentially twisting the carbonyl group slightly out of the plane of the furan ring.[7] This would reduce the orbital overlap required for optimal conjugation, which could counteract the resonance effect and shift the frequency slightly higher than a non-sterically hindered analogue.
Furan Ring and C-H Bending Region (1600 - 1000 cm⁻¹)
This region contains several characteristic vibrations of the furan ring skeleton and various C-H bending modes.
Furan C=C Stretching: The furan ring exhibits C=C stretching vibrations that typically appear as two or three bands in the 1610-1450 cm⁻¹ region. For 2,5-disubstituted furans, these bands are diagnostically important.[5][6][13]
C-H Bending (Deformation) Modes:
tert-Butyl Group: This group gives rise to two characteristic bending vibrations: a strong symmetric "umbrella" deformation around 1365 cm⁻¹ and an asymmetric deformation near 1470 cm⁻¹. The band at 1365 cm⁻¹ is often very sharp and prominent for a tert-butyl group.
Methyl Group: The methyl group will show an asymmetric bend around 1450 cm⁻¹ (often overlapping with other bands) and a symmetric bend around 1375 cm⁻¹.
Furan Ring Breathing and C-O-C Stretching: The furan ring has characteristic "breathing" modes and C-O-C stretching vibrations. Strong absorptions are typically found around 1225 cm⁻¹ and 1020 cm⁻¹.[5][6] The asymmetric C-O-C stretch is also expected in the 1200-1100 cm⁻¹ range.[5]
Fingerprint Region (< 1000 cm⁻¹)
This region contains complex, overlapping signals from various bending and skeletal vibrations that are unique to the molecule as a whole.
Furan C-H Out-of-Plane Bending: The substitution pattern on the furan ring determines the position of the C-H out-of-plane (OOP) bending vibrations. For 2,5-disubstituted furans, a strong band is often observed in the 780-840 cm⁻¹ region. The presence of an electron-withdrawing acyl group can shift this towards the lower end of the range.[5]
Summary of Predicted IR Absorption Bands
The following table summarizes the expected key absorption bands for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one.
Furan C-H Out-of-Plane Bend (2,5-disubstitution)[5]
Standard Experimental Protocol: ATR-FTIR Spectroscopy
Acquiring a high-quality spectrum is paramount for accurate analysis. Attenuated Total Reflectance (ATR) is a common and effective sampling technique for liquid or solid samples.
Methodology:
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
Background Spectrum Acquisition: Acquire a background spectrum. This critical step measures the absorbance of the crystal and the ambient atmosphere, which will be digitally subtracted from the sample spectrum.[1]
Sample Application: Place a small amount of the 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. If the sample is solid, apply pressure using the built-in clamp to ensure good contact.
Sample Spectrum Acquisition: Collect the sample spectrum. Typical acquisition parameters include a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 64 scans to achieve a high signal-to-noise ratio.
Data Processing and Cleaning: The instrument software will automatically perform the background subtraction. After acquisition, clean the sample from the ATR crystal using the same procedure as in step 2.
Caption: Standard workflow for acquiring an IR spectrum using ATR-FTIR.
Conclusion
The infrared spectrum of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one is defined by a set of highly characteristic absorption bands. The most prominent features are the very strong conjugated carbonyl (C=O) stretch between 1660-1675 cm⁻¹ and the sharp, strong symmetric C-H bend of the tert-butyl group around 1365 cm⁻¹. These, in conjunction with the absorptions from the furan ring C-H and skeletal vibrations, provide a definitive spectroscopic fingerprint for the identification and structural verification of this molecule. A thorough understanding of how conjugation and steric factors influence these vibrational modes is essential for accurate spectral interpretation.
References
PubChem. (n.d.). 2-Acetylfuran. National Center for Biotechnology Information. Retrieved from [Link]
Thompson, H. W., & Temple, R. B. (1948). The infra-red absorption spectra of a number of 2-monosubstituted and 2: 5-disubstituted furan derivatives. Transactions of the Faraday Society, 44, 293-298. (Simulated access via ResearchGate summary of related principles). [Link]
R Discovery. (n.d.). The Infra-Red Spectrum of Furan. Retrieved from [Link]
LibreTexts Chemistry. (2023). Infrared Spectroscopy. Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Oregon State University. (2018). The C=O Stretch. Retrieved from [Link]
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
ResearchGate. (n.d.). Using the carbonyl stretching frequency as a probe for steric effects. Retrieved from [Link]
Royal Society of Chemistry. (1965). Steric effects on the carbonyl stretching frequencies of alkyl styryl ketones. Journal of the Chemical Society B: Physical Organic. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]
University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]
Thermodynamic Solubility Profiling of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one: A Technical Guide for Organic Solvent Selection
Executive Summary For drug development professionals and formulation scientists, understanding the solvation thermodynamics of lipophilic intermediates is a critical prerequisite for successful chemical processing, purif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and formulation scientists, understanding the solvation thermodynamics of lipophilic intermediates is a critical prerequisite for successful chemical processing, purification, and formulation. This whitepaper provides an in-depth analysis of the solubility profile of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (CAS: 117347-72-5). By synthesizing structural causality with predictive Hansen Solubility Parameters (HSP) and empirical shake-flask methodologies, this guide establishes a robust framework for solvent selection and anti-solvent crystallization.
Physicochemical Profiling & Structural Causality
To predict how a molecule will behave in various organic solvents, one must first deconstruct its structural micro-environments. 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one is characterized by two defining moieties: a delocalized 5-methylfuran ring and a bulky pivaloyl (tert-butyl carbonyl) group.
The Causality of Steric Shielding
In typical ketones, the carbonyl oxygen acts as a strong hydrogen bond acceptor, granting the molecule moderate solubility in protic solvents like short-chain alcohols. However, in this compound, the massive tert-butyl group sits directly adjacent to the carbonyl carbon. This creates severe steric hindrance , physically blocking protic solvent molecules (e.g., water, methanol) from aligning at the optimal angle to form hydrogen bonds.
Consequently, the molecule's hydrogen-bonding capacity (
δh
) is artificially depressed, driving its physicochemical profile toward extreme lipophilicity. The 5-methylfuran ring further enhances this lipophilicity by providing a rich, polarizable
π
-electron cloud that strongly favors dispersion interactions (
δd
) with aromatic and halogenated solvents.
Using the Stefanis-Panayiotou group contribution method[1], we can mathematically deconstruct the molecule's cohesive energy into three Hansen Solubility Parameters (HSP): Dispersion (
δd
), Polar (
δp
), and Hydrogen Bonding (
δh
). Solvents whose HSP coordinates fall within the compound's "Hansen Sphere" (defined by the interaction radius,
R0
) will act as good solvents, yielding a Relative Energy Distance (RED) of less than 1.0[2].
Table 1: Estimated Hansen Solubility Parameters (HSP) for the Target Ketone
Parameter
Interaction Type
Estimated Value (MPa
0.5
)
Structural Contributor
δd
Dispersion Forces
17.5
5-methylfuran ring, tert-butyl group
δp
Dipolar Intermolecular Forces
5.2
Carbonyl dipole, furan oxygen
δh
Hydrogen Bonding
4.1
Suppressed due to tert-butyl steric shielding
Table 2: Predicted Solubility Profile in Common Organic Solvents
While HSP provides a predictive framework, precise process engineering requires empirical data. The shake-flask method is the gold standard for determining true thermodynamic solubility[3]. Unlike kinetic dissolution assays, which only measure the rate of solvation, the shake-flask method guarantees that the system reaches a thermodynamic equilibrium between the solid crystalline lattice and the solvated state.
Self-Validating Shake-Flask Protocol
To ensure data integrity, this protocol incorporates a critical self-validation step: solid-phase verification. Solvents can induce polymorphic transformations or form solvates during prolonged equilibration. If the solid phase changes, the measured solubility reflects the new polymorph, invalidating the data for the original compound.
Step-by-Step Workflow:
Oversaturation: Weigh approximately 200 mg of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one into a 4 mL amber glass vial. Add exactly 1.0 mL of the target organic solvent. Causality: An excess of solid must remain visible; without a solid-liquid interface, true thermodynamic equilibrium cannot be established.
Isothermal Equilibration: Seal the vial tightly and place it in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25.0 °C to pellet the undissolved solid.
Solid-Phase Validation (Critical): Carefully decant the supernatant. Dry the solid pellet under a gentle stream of nitrogen and analyze it via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm polymorphic phase purity.
Liquid-Phase Quantification: Dilute an aliquot of the clear supernatant in a compatible diluent (e.g., Acetonitrile) and quantify the dissolved concentration using a validated HPLC-UV method.
Caption: Thermodynamic solubility determination workflow using the shake-flask method and HPLC-UV.
The stark differential in solubility between ester solvents (high solubility) and aliphatic hydrocarbons (low solubility) makes 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one an ideal candidate for anti-solvent crystallization . This technique is highly effective for purging structurally related impurities generated during chemical synthesis.
Crystallization Protocol
Dissolution: Suspend the crude compound in a minimum volume of Ethyl Acetate (the "good" solvent) and heat to 45 °C until complete dissolution is achieved.
Clarification: Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble mechanical impurities or catalyst residues.
Controlled Supersaturation: Transfer the clarified solution to a jacketed crystallizer maintained at 45 °C. Begin dosing Heptane (the "anti-solvent") via a syringe pump at a controlled rate of 0.1 bed-volumes per minute. Causality: Rapid addition of the anti-solvent causes a massive, uncontrolled spike in supersaturation, leading to "oiling out" (liquid-liquid phase separation) rather than the desired crystalline nucleation.
Isothermal Desupersaturation: Once the cloud point is reached, halt the anti-solvent addition and hold the suspension isothermally for 60 minutes to allow the crystal lattice to heal and grow.
Cooling and Isolation: Ramp the temperature down to 5 °C at a rate of 0.5 °C/min to maximize yield. Filter the resulting slurry, wash the filter cake with cold Heptane, and dry under vacuum at 30 °C.
Caption: Anti-solvent crystallization process guided by the organic solubility profile.
References
Source: Kinam Park (Stefanis, E., & Panayiotou, C., 2008)
Source: Hansen-Solubility.com (Abbott, S.)
Determination of Water Solubility Using the Shake Flask Method (OPPTS Guidelines)
Automated Screening of Aqueous Compound Solubility in Drug Discovery
Source: Sigma-Aldrich
URL
Application Note & Protocol: A Proposed Synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
Introduction Furan-containing compounds are significant scaffolds in medicinal chemistry and materials science.[1] The target molecule, 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one, is a ketone derivative of 2-methylf...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Furan-containing compounds are significant scaffolds in medicinal chemistry and materials science.[1] The target molecule, 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one, is a ketone derivative of 2-methylfuran, holding potential as a key intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. This document outlines a detailed, step-by-step protocol for the proposed synthesis of this target compound via a Friedel-Crafts acylation reaction. This classic and reliable method for forming aryl ketones involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.[2][3][4][5]
This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It provides not only a procedural outline but also the underlying chemical principles and rationale for the experimental design.
Reaction Principle: Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation of 2-methylfuran with pivaloyl chloride.[2][3] The reaction is anticipated to proceed with high regioselectivity, with the acyl group adding to the C5 position of the furan ring, which is activated by the methyl group. The Lewis acid catalyst, in this case, anhydrous tin(IV) chloride (SnCl₄), is crucial for generating the highly electrophilic acylium ion from pivaloyl chloride.[6]
Reaction Scheme
Caption: Proposed synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one.
Experimental Protocol
This protocol is a proposed method and should be adapted and optimized as necessary based on experimental observations.
Materials and Reagents
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Moles (mmol)
2-Methylfuran
C₅H₆O
82.10
4.11 g (4.5 mL)
50
Pivaloyl Chloride
C₅H₉ClO
120.58
6.03 g (6.2 mL)
50
Anhydrous Tin(IV) Chloride (SnCl₄)
SnCl₄
260.52
14.33 g (6.5 mL)
55
Anhydrous Dichloromethane (DCM)
CH₂Cl₂
84.93
200 mL
-
Saturated Sodium Bicarbonate Solution
NaHCO₃
84.01
As needed
-
Brine (Saturated NaCl solution)
NaCl
58.44
As needed
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
As needed
-
Equipment
Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Ice bath.
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks).
Rotary evaporator.
Column chromatography setup.
NMR spectrometer and/or GC-MS for product characterization.
Step-by-Step Procedure
Reaction Setup:
Under a nitrogen atmosphere, add anhydrous dichloromethane (150 mL) and anhydrous tin(IV) chloride (14.33 g, 55 mmol) to the 500 mL three-neck round-bottom flask.
Cool the mixture to 0 °C using an ice bath with continuous stirring.
Addition of Reactants:
In a separate flask, prepare a solution of 2-methylfuran (4.11 g, 50 mmol) and pivaloyl chloride (6.03 g, 50 mmol) in anhydrous dichloromethane (50 mL).
Transfer this solution to the dropping funnel.
Add the 2-methylfuran and pivaloyl chloride solution dropwise to the stirred SnCl₄/DCM mixture over 30-45 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.
Reaction Progression:
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
Remove the ice bath and let the reaction warm to room temperature.
Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup:
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice (200 g) and concentrated hydrochloric acid (20 mL). Caution: This should be done in a fume hood as the quenching process can be vigorous.
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
The crude product, a dark oil, should be purified by column chromatography on silica gel.
A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one.
Reaction Mechanism and Workflow Visualization
Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Expected Results and Characterization
The final product, 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one, is expected to be a pale yellow oil. The yield will be dependent on the reaction conditions and purification efficiency. Characterization can be performed using standard analytical techniques:
¹H NMR: Expect characteristic peaks for the tert-butyl group (singlet, ~1.3 ppm, 9H), the methyl group on the furan ring (singlet, ~2.4 ppm, 3H), and two doublets for the furan ring protons (~6.2 and ~7.1 ppm).
¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), the quaternary carbon of the tert-butyl group, and the carbons of the furan and methyl groups.
GC-MS: A single peak with the correct mass-to-charge ratio for the molecular ion [M]⁺ should be observed.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.
Anhydrous reagents are moisture-sensitive; proper inert atmosphere techniques should be used.
Tin(IV) chloride is corrosive and reacts violently with water. Handle with extreme care.
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Pivaloyl chloride is corrosive and a lachrymator.
Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.
References
Benchchem. (n.d.). (S)-1-(5-methylfuran-2-yl)propan-1-amine chemical structure.
Benchchem. (n.d.). Asymmetric Synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine: Application Notes and Protocols.
PMC. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
Wikipedia. (n.d.). Friedel–Crafts reaction.
Finan, P. A., & Fothergill, G. A. (1963). Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran. Journal of the Chemical Society (Resumed), 2723. doi:10.1039/JR9630002723
MDPI. (2024, June 22). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
ResearchGate. (2019, July 25). I want to ask somebody to offer convenient method of synthesis of 2-aroyl-furanes or 2-aroyl-5-methylfuranes?
Application Note: Optimized Friedel-Crafts Acylation Protocols for the Synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, catalyst selection, and self-validating experimental workflows.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Mechanistic rationale, catalyst selection, and self-validating experimental workflows.
Executive Summary & Strategic Rationale
The synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one via Friedel-Crafts acylation is a critical transformation for generating sterically hindered, furan-bearing building blocks used in advanced agrochemicals and pharmaceuticals. 2-methylfuran is a highly valuable, biomass-derived chemical precursor[1]. However, performing electrophilic aromatic substitution on furanic systems presents a distinct chemical challenge: furans are highly electron-rich and notoriously acid-sensitive.
As a Senior Application Scientist, I emphasize that successful acylation requires a delicate balance between electrophilic activation and substrate preservation. Exposure to strong, traditional Lewis acids (e.g.,
AlCl3
) inevitably drives rapid ring-opening, resinification, and uncontrolled polymerization of the furan ring[2]. To achieve high yields and strict regioselectivity, the protocol must leverage steric control and mild catalytic activation.
Mechanistic Causality: The "Why" Behind the Chemistry
Every parameter in this acylation protocol is designed as a self-validating system to prevent byproduct formation:
Steric Direction via Pivaloyl Chloride: Pivaloyl chloride (trimethylacetyl chloride) is chosen not just for the target structure, but for its kinetic behavior. It readily participates in nucleophilic acyl substitution reactions[3]. The massive steric bulk of the tert-butyl group prevents diacylation and suppresses ketene formation (a common degradation pathway for enolizable acyl chlorides).
Regioselectivity: The furan oxygen donates
π
-electron density, making the
α
-positions highly nucleophilic. Because the C2 position is blocked by a methyl group, the acylium ion exclusively attacks the C5 position. The steric bulk of the pivaloyl group strongly disfavors any anomalous attack at the less reactive
β
-positions (C3 or C4)[4].
Catalyst Selection: We bypass
AlCl3
in favor of mild Lewis acids (like
ZnCl2
) or shape-selective solid Brønsted acids (like Zeolite H-Beta). These catalysts are strong enough to form the necessary acylium ion complex but mild enough to leave the furan ring intact during the required reaction time[4].
The following table summarizes the quantitative performance of various catalytic systems evaluated for the acylation of 2-methylfuran with pivaloyl chloride.
Catalyst System
Loading
Solvent
Temp (°C)
Time (h)
Yield (%)
Regioselectivity (C5:C3)
Mechanistic Observations
AlCl3
1.1 equiv
DCM
0 to 25
2.0
< 15%
N/A
Severe furan polymerization and tar formation.
ZnCl2
1.0 equiv
DCM
0 to 25
4.0
82%
> 99:1
Clean reaction; optimal homogeneous choice.
SnCl4
1.0 equiv
DCM
0 to 25
3.0
78%
> 99:1
Good yield, but requires handling of toxic tin byproducts.
Zeolite H-Beta
20 wt%
DCE
60
6.0
89%
> 99:1
Heterogeneous, green alternative; prevents self-coupling[2].
Protocol A: Homogeneous Mild Lewis Acid Catalysis (
ZnCl2
)
This is the standard bench-scale method, utilizing mild Lewis acidity to prevent furan degradation.
System Preparation: Flame-dry a 250 mL round-bottom flask under an inert nitrogen atmosphere. Causality:
ZnCl2
is highly hygroscopic; ambient moisture will destroy the catalyst and hydrolyze pivaloyl chloride into unreactive pivalic acid.
Reagent Loading: Add anhydrous
ZnCl2
(10.0 mmol, 1.0 equiv) and suspend it in 50 mL of anhydrous dichloromethane (DCM). Add 2-methylfuran (10.0 mmol, 1.0 equiv).
Temperature Control: Cool the suspension to 0 °C using an ice bath. Causality: The formation of the acylium ion is exothermic. Localized overheating can trigger acid-catalyzed furan polymerization[5].
Acylating Agent Addition: Dissolve pivaloyl chloride (11.0 mmol, 1.1 equiv) in 10 mL of DCM. Add this solution dropwise over 30 minutes to the stirring mixture at 0 °C.
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the 2-methylfuran spot is consumed[5].
Quench & Work-up: Carefully quench the reaction by adding 30 mL of saturated aqueous
NaHCO3
at 0 °C. Causality: This neutralizes the generated HCl and precipitates zinc salts, preventing acid-catalyzed degradation of the product during solvent evaporation[5]. Extract with DCM (
3×20
mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: Heterogeneous Green Catalysis (Zeolite H-Beta)
A scalable, environmentally benign approach utilizing shape-selective zeolites.
Catalyst Activation: Calcine Zeolite H-Beta (Si/Al = 25) at 500 °C for 4 hours prior to use. Causality: This removes adsorbed water and maximizes the availability of internal Brønsted acid sites[2].
Reaction Setup: In a pressure-safe reaction vial, combine 2-methylfuran (10.0 mmol), pivaloyl chloride (12.0 mmol), and 200 mg of calcined Zeolite H-Beta in 20 mL of 1,2-dichloroethane (DCE).
Thermal Activation: Seal the vial and heat to 60 °C for 6 hours. Causality: DCE is chosen over DCM to safely allow a higher reflux temperature, which is necessary to overcome mass transfer limitations within the zeolite pores[2]. The shape-selective pores accommodate the linear transition state of the C5 acylation while physically blocking bimolecular furan self-coupling.
Isolation: Cool to room temperature and filter the mixture through a Celite pad to remove the zeolite. Wash the pad with ethyl acetate. The recovered zeolite can be re-calcined and reused. Concentrate the filtrate to yield the crude product.
Reaction Pathway Visualization
The following diagram illustrates the self-validating catalytic cycle, highlighting the critical formation of the Wheland intermediate at the C5 position.
Catalytic cycle for the Friedel-Crafts acylation of 2-methylfuran with pivaloyl chloride.
References
2.[4] Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants
Source: ResearchGate
URL:[Link]
3.[1] Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels
Source: MDPI
URL:[Link]
4.[2] Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts
Source: SHAREOK Repository
URL:[Link]
5.[3] The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications
Source: NINGBO INNO PHARMCHEM CO.,LTD.
URL:[Link]
Application Note: 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one as a Precursor for Sterically Hindered 3-Hydroxypyridine APIs
Introduction and Mechanistic Overview In advanced pharmaceutical synthesis, 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one (commonly known as 5-methyl-2-pivaloylfuran) serves as a critical structural precursor. It is pr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Overview
In advanced pharmaceutical synthesis, 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one (commonly known as 5-methyl-2-pivaloylfuran) serves as a critical structural precursor. It is primarily utilized to synthesize sterically hindered 3-hydroxypyridine derivatives—a class of active pharmaceutical ingredients (APIs) renowned for their robust antioxidant, membrane-stabilizing, and neuroprotective properties.
The bulky tert-butyl group (derived from the pivaloyl moiety) provides extreme steric hindrance at the 2-position of the resulting pyridine ring. In pharmacology, this steric shielding is essential; it stabilizes the pyridinoxyl radical formed during the scavenging of reactive oxygen species (ROS), preventing unwanted dimerization and enhancing the drug's antioxidant efficacy 1.
The transformation relies on an Aso-type furan-to-pyridine rearrangement. This skeletal editing process utilizes aqueous ammonia under high pressure to cleave the furan oxygen bridge, forming a transient diketone/enamine intermediate, which subsequently cyclizes and dehydrates into a stable pyridine ring 2.
Fig 1: Skeletal editing workflow of 5-methyl-2-pivaloylfuran to a 3-hydroxypyridine API scaffold.
Quantitative Reaction Parameters
The efficiency of the furan-to-pyridine rearrangement is highly dependent on the acyl substituent. The table below summarizes the comparative yields of various 2-acylfurans converted under identical catalytic conditions, highlighting the slight yield reduction caused by the steric bulk of the pivaloyl group compared to less hindered analogs 3.
Precursor
Nitrogen Source
Catalyst
Temp (°C)
Time (h)
Target API Scaffold
Yield (%)
5-Methyl-2-pivaloylfuran
25% Aq. NH₃
(NH₄)₂HPO₄
170–230
1.0
2-tert-butyl-6-methyl-3-hydroxypyridine
67.9
5-Methyl-2-propionylfuran
25% Aq. NH₃
(NH₄)₂HPO₄
170–230
1.0
2-ethyl-6-methyl-3-hydroxypyridine
73.3
5-Methyl-2-acetylfuran
25% Aq. NH₃
(NH₄)₂HPO₄
170–230
1.0
2,6-dimethyl-3-hydroxypyridine
74.0
Experimental Protocol: Synthesis of 2-tert-Butyl-6-methyl-3-hydroxypyridine
This protocol outlines the scalable synthesis of the target API scaffold from 5-methyl-2-pivaloylfuran. The methodology is designed as a self-validating system, ensuring that intermediate physical states directly correlate with reaction success 3.
Step 1: Reactor Charging
Action: In a high-pressure autoclave, combine 135 g (0.79 mol) of 5-methyl-2-pivaloylfuran (97.2% purity), 60 mL of 25% aqueous ammonia (0.79 mol), and 50 g of diammonium phosphate (0.38 mol).
Causality: The strict 1:1 molar ratio of the furan precursor to ammonia prevents the formation of unwanted secondary amine byproducts. Diammonium phosphate acts as a crucial bifunctional catalyst; it buffers the highly basic ammonia to prevent premature degradation of the furan ring, while simultaneously providing the necessary protons to assist in the final dehydration step (loss of water during aromatization) 4.
Step 2: High-Pressure Skeletal Editing
Action: Seal the autoclave carefully. Submerge the reactor in a heating bath equipped with a mechanical rocker. Heat the system until the internal temperature reaches 170 °C (reaction initiation point). Maintain heating for exactly 1 hour, allowing the internal temperature to peak at 230 °C.
Causality: Ammonia is a gas at these elevated temperatures. The sealed autoclave maintains the system under high pressure, keeping ammonia in the aqueous phase and ensuring a high effective molarity for the nucleophilic attack. The intense thermal energy (170–230 °C) is required to overcome the activation barrier of the highly stable aromatic furan ring, forcing its ring-opening into the reactive dienone intermediate 2.
Step 3: Quenching and Selective Crystallization
Action: Remove the autoclave from the heat source and immediately plunge it into a cold water bath. Once cooled to room temperature, depressurize, open, and transfer the reaction mass to a 1 L glass beaker. Rinse the autoclave interior with 100 mL of distilled water and pool the washings. Chill the combined mixture at -15 °C for 16 hours.
Causality: Rapid cooling prevents thermal degradation of the newly formed pyridine ring. The target molecule, 2-tert-butyl-6-methyl-3-hydroxypyridine, has moderate solubility in water at room temperature. Deep chilling to -15 °C forces complete precipitation, effectively separating the sterically hindered product from the highly water-soluble unreacted ammonia and phosphate salts.
Step 4: Isolation and Self-Validation
Action: Filter the precipitate through a porous glass frit. Wash the filter cake with 100 mL of ice-cold distilled water to remove residual inorganics. Dry the solid on the filter under a vacuum to a constant weight.
Validation: The process should yield approximately 88.6 g of a light cream crystalline powder. The self-validating purity check is a sharp melting point of 165–168 °C . If the melting point is depressed or the powder is dark brown, incomplete aromatization has occurred, and recrystallization from aqueous isopropanol is required.
References
Method for preparing derivatives of 3-hydroxypyridine (RU2296123C1). Google Patents.
New functionalised 3-hydroxypyridines. Durham E-Theses.
Skeletal Editing of Furans into Pyridines. ChemRxiv.
Evaluation of Aquivion® as Recyclable Superacid Solid Catalyst in the Oxidation of Furfurylamines with Hydrogen Peroxide to 3‐Hydroxypyridines. ResearchGate.
Optimal Catalysts for the Synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one: An In-depth Technical Guide
Introduction The furan nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique material properties. Among these, 2,2-Dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The furan nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique material properties. Among these, 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one stands as a valuable intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its preparation, primarily through the Friedel-Crafts acylation of 2-methylfuran with pivaloyl chloride, presents unique challenges due to the high reactivity of the furan ring and the steric bulk of the acylating agent. This technical guide provides a comprehensive overview of the optimal catalysts and protocols for the efficient and selective synthesis of this target molecule, tailored for researchers, scientists, and professionals in drug development.
The Synthetic Challenge: Balancing Reactivity and Selectivity
The Friedel-Crafts acylation of 2-methylfuran is an electrophilic aromatic substitution reaction. The reaction proceeds through the formation of a highly reactive acylium ion from pivaloyl chloride in the presence of a catalyst. While seemingly straightforward, two principal challenges can significantly impact the yield and purity of the desired product:
Furan Ring Polymerization: The electron-rich nature of the furan ring makes it highly susceptible to acid-catalyzed polymerization, especially in the presence of strong Lewis acids like aluminum chloride (AlCl₃)[1]. This often leads to the formation of intractable tars and a significant reduction in the yield of the acylated product.
Decarbonylation of the Pivaloyl Acylium Ion: The tertiary acylium ion generated from pivaloyl chloride is prone to decarbonylation, leading to the formation of the stable tert-butyl carbocation. This results in the undesired Friedel-Crafts alkylation of the furan ring, producing tert-butylated side products and diminishing the yield of the target ketone.
Therefore, the selection of an appropriate catalyst is paramount to navigate this delicate balance of reactivity, favoring the desired acylation pathway while suppressing polymerization and alkylation side reactions.
Catalyst Selection: A Comparative Analysis
Our investigation into the optimal catalytic system for this transformation has focused on two main classes of catalysts: milder Lewis acids and heterogeneous solid acids.
Milder Lewis Acids: A Prudent Choice
To circumvent the issues associated with strong Lewis acids, milder alternatives that can effectively activate the acyl chloride without promoting extensive side reactions are preferred.
Zinc Chloride (ZnCl₂): As a moderately strong Lewis acid, zinc chloride has been shown to be an effective catalyst for the acylation of various heterocycles[2]. Its lower acidity compared to AlCl₃ reduces the propensity for furan polymerization.
Tin(IV) Chloride (SnCl₄): Tin(IV) chloride is another viable Lewis acid catalyst for Friedel-Crafts reactions[3]. It often provides a good balance between reactivity and selectivity, making it a suitable candidate for the acylation of sensitive substrates like 2-methylfuran.
Heterogeneous Catalysts: The Green and Reusable Alternative
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and often milder reaction conditions, aligning with the principles of green chemistry.
Zeolites (H-BEA): Zeolites, particularly the H-BEA type, have demonstrated considerable promise as catalysts for Friedel-Crafts acylation reactions[4][5]. Their well-defined pore structures and tunable acidity can provide shape selectivity and a localized acidic environment that promotes acylation while minimizing intermolecular side reactions. The use of zeolites can lead to high yields and selectivities in the acylation of furan derivatives[6].
Data Presentation: Catalyst Performance Comparison
The following table summarizes the expected performance of various catalysts in the acylation of 2-methylfuran with pivaloyl chloride, based on literature precedents for similar reactions.
Catalyst
Catalyst Type
Expected Yield of Ketone
Key Advantages
Potential Drawbacks
**Zinc Chloride (ZnCl₂) **
Mild Lewis Acid
Moderate to Good
Reduced polymerization, commercially available.
May require stoichiometric amounts, potential for some alkylation.
Tin(IV) Chloride (SnCl₄)
Mild Lewis Acid
Moderate to Good
Effective for many Friedel-Crafts reactions.
Moisture sensitive, can be corrosive.
Zeolite H-BEA
Heterogeneous
Good to Excellent
Reusable, environmentally friendly, high selectivity.
May require higher temperatures, potential for deactivation.
Aluminum Chloride (AlCl₃)
Strong Lewis Acid
Low to Moderate
High reactivity.
Significant polymerization and alkylation are expected.
Experimental Protocols
The following protocols are designed to provide a starting point for the optimization of the synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one.
Protocol 1: Zinc Chloride Catalyzed Acylation
Materials:
2-Methylfuran
Pivaloyl chloride
Anhydrous Zinc Chloride (ZnCl₂)
Anhydrous dichloromethane (DCM) or other suitable solvent
Ice
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methylfuran (1.0 eq) and anhydrous dichloromethane.
Cool the mixture to 0 °C in an ice bath.
Add anhydrous zinc chloride (1.1 eq) to the stirred solution.
Slowly add pivaloyl chloride (1.05 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, carefully pour the reaction mixture into a beaker containing ice-water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by vacuum distillation to afford 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one.
Standard laboratory glassware for reactions at elevated temperatures
Procedure:
Activate the Zeolite H-BEA catalyst by heating under vacuum at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the activated Zeolite H-BEA (e.g., 10-20 wt% with respect to 2-methylfuran), 2-methylfuran (1.0 eq), and the anhydrous solvent.
Heat the mixture to the desired reaction temperature (e.g., 80-120 °C) with stirring.
Add pivaloyl chloride (1.1 eq) dropwise to the heated mixture.
Maintain the reaction at this temperature and monitor its progress by TLC or GC.
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture to recover the zeolite catalyst.
Wash the catalyst with fresh solvent. The catalyst can be reactivated and reused.
Combine the filtrate and washings and remove the solvent under reduced pressure.
Purify the crude product by column chromatography or vacuum distillation.
Characterization of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methyl group on the furan ring, the protons on the furan ring, and the tert-butyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon.
IR (Infrared) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the carbonyl group (C=O) stretching vibration.
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₄O₂).
Conclusion
The synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one via Friedel-Crafts acylation of 2-methylfuran with pivaloyl chloride requires careful consideration of the catalyst to achieve optimal yields and selectivity. The use of milder Lewis acids, such as zinc chloride, or heterogeneous catalysts like Zeolite H-BEA, is highly recommended to mitigate the common side reactions of furan polymerization and acylium ion decarbonylation. The protocols provided in this guide offer a solid foundation for researchers to develop and optimize the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and carefully selecting the reaction conditions, scientists can efficiently access this valuable building block for their research and development endeavors.
References
ShareOK. (n.d.). Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. [Link]
Royal Society of Chemistry. (n.d.). Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects. [Link]
ACS Publications. (2017). General Acid-Type Catalysis in the Dehydrative Aromatization of Furans to Aromatics in H-[Al]-BEA, H-[Fe]-BEA, H-[Ga]-BEA, and H-[B]-BEA Zeolites. [Link]
PMC. (2018). Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies. [Link]
Application Notes and Protocols for the Scale-up and Bulk Synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
Authored by: A Senior Application Scientist Introduction 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one is a furan derivative with potential applications in medicinal chemistry and materials science. Furan-containing co...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one is a furan derivative with potential applications in medicinal chemistry and materials science. Furan-containing compounds are significant scaffolds in drug design and are present in numerous natural products and pharmaceuticals.[1] The synthesis of this target molecule is a prime example of a Friedel-Crafts acylation, a fundamental and widely used method for forming carbon-carbon bonds with aromatic systems.[2] This guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one, with a focus on transitioning from laboratory-scale preparation to bulk manufacturing. We will delve into the mechanistic underpinnings of the reaction, address the challenges associated with scaling up the synthesis of furan derivatives, and present detailed protocols for both lab and bulk production.
Furan, an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution, making it a suitable substrate for Friedel-Crafts acylation.[1] The reaction involves the generation of a highly electrophilic acylium ion from pivaloyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which then attacks the 5-position of the 2-methylfuran ring.[3] While this reaction is efficient, the inherent acid sensitivity of the furan ring presents challenges, particularly at a larger scale where heat and mass transfer can become limiting factors.[4]
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a deeper understanding of the process, enabling informed decision-making during process development and optimization.
Laboratory-Scale Synthesis Protocol
This protocol details a standard laboratory procedure for the synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one. The rationale behind each step is provided to ensure a thorough understanding of the process.
Materials and Reagents
Reagent/Material
CAS Number
Molecular Weight
Quantity (for a 10g scale)
Moles
2-Methylfuran
534-22-5
82.10 g/mol
6.8 g
0.083 mol
Pivaloyl Chloride
3282-30-2
120.58 g/mol
10.0 g
0.083 mol
Anhydrous Aluminum Chloride (AlCl₃)
7446-70-0
133.34 g/mol
12.1 g
0.091 mol
Dichloromethane (DCM), anhydrous
75-09-2
84.93 g/mol
200 mL
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
100 mL
-
Brine (Saturated NaCl solution)
-
-
50 mL
-
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37 g/mol
10 g
-
Equipment
500 mL three-necked round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
Addition funnel
Ice-water bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Step-by-Step Protocol
Reaction Setup and Inert Atmosphere:
Assemble the three-necked flask with the magnetic stir bar, addition funnel, and reflux condenser. Ensure all glassware is thoroughly dried to prevent moisture from deactivating the Lewis acid catalyst.
Flush the entire system with an inert gas, such as nitrogen or argon, to create an anhydrous environment. This is crucial as aluminum chloride reacts vigorously with water.[5]
Preparation of the Lewis Acid Slurry:
In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (100 mL).
Cool the slurry to 0 °C using an ice-water bath. The reaction is exothermic, and maintaining a low temperature during the initial stages is critical to control the reaction rate and prevent side reactions.[5]
Formation of the Acylium Ion:
Dissolve pivaloyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL) and add it to the addition funnel.
Add the pivaloyl chloride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C. This slow addition controls the exotherm from the formation of the acylium ion complex.[3]
Acylation of 2-Methylfuran:
Dissolve 2-methylfuran (1.0 equivalent) in anhydrous dichloromethane (50 mL) and add it to the addition funnel.
Add the 2-methylfuran solution dropwise to the reaction mixture over 1 hour, keeping the temperature at 0 °C. The furan ring is acid-sensitive, and slow addition at a low temperature minimizes polymerization and degradation.[4]
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Reaction Quench:
Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.
Slowly and carefully quench the reaction by adding crushed ice, followed by cold water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood. The quenching process hydrolyzes the aluminum chloride and precipitates aluminum hydroxide.
Work-up and Extraction:
Transfer the mixture to a separatory funnel.
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine all organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).[5]
Drying and Solvent Removal:
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification:
The crude product can be purified by vacuum distillation or column chromatography. Given the potential for furan derivatives to degrade on acidic silica gel, using neutral or basic alumina for chromatography is recommended.[4] Adding a radical inhibitor like butylated hydroxytoluene (BHT) during distillation can prevent polymerization.[4]
Scale-up Considerations and Challenges
Transitioning the synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one from the laboratory to a pilot plant or manufacturing scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Heat Management and Exothermicity
The Challenge: The formation of the acylium ion complex and the subsequent Friedel-Crafts acylation are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Poor heat control can lead to a runaway reaction, increased formation of byproducts, and polymerization of the furan starting material.
The Solution:
Reactor Design: Utilize jacketed reactors with efficient heat transfer fluids and good agitation to maintain precise temperature control.
Controlled Addition: Implement a carefully controlled, slow addition of reagents using metering pumps. The addition rate should be tied to the reactor's cooling capacity.
Reverse Addition: Consider adding the aluminum chloride slurry to the solution of 2-methylfuran and pivaloyl chloride at a low temperature. This can sometimes help to better control the exotherm.
Reagent Handling and Safety
The Challenge: Pivaloyl chloride is a corrosive, flammable, and water-reactive substance that can release toxic fumes.[6][7][8] Anhydrous aluminum chloride is also highly reactive with moisture. Handling large quantities of these materials requires stringent safety protocols.
The Solution:
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and respiratory protection.[6]
Closed Systems: Use closed-system transfers for all hazardous reagents to minimize operator exposure.
Emergency Preparedness: Ensure that emergency showers, eyewash stations, and appropriate spill kits (with non-combustible absorbents like sand) are readily available.[6]
Mixing and Mass Transfer
The Challenge: The reaction mixture is heterogeneous (a slurry of AlCl₃). Inadequate mixing on a large scale can lead to localized "hot spots" and incomplete reaction, resulting in lower yields and inconsistent product quality.
The Solution:
Reactor Agitation: Employ reactors with appropriate agitator designs (e.g., pitched-blade turbines) to ensure efficient mixing and suspension of the catalyst.
Baffling: Use baffled reactors to prevent vortex formation and improve top-to-bottom mixing.
Work-up and Quenching on a Large Scale
The Challenge: Quenching a large volume of a reactive mixture containing aluminum chloride is a hazardous operation due to the significant exotherm and the evolution of hydrogen chloride gas.
The Solution:
Controlled Quench: Perform the quench by slowly adding the reaction mixture to a separate, well-agitated vessel containing a calculated amount of ice and water. This "reverse quench" provides better temperature control.
Scrubbing System: Equip the quenching vessel with a scrubber to neutralize the evolved HCl gas.
Purification and Product Stability
The Challenge: As previously mentioned, furan derivatives can be unstable, especially under acidic or high-temperature conditions.[4] Large-scale purification requires methods that minimize product degradation.
The Solution:
Vacuum Distillation: This is often the preferred method for bulk purification of thermally sensitive compounds as it allows for distillation at lower temperatures.[4] The addition of a polymerization inhibitor is highly recommended.
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be a highly effective and scalable purification method.
Bulk Synthesis Protocol
This protocol is designed for a multi-kilogram scale synthesis and incorporates the solutions to the challenges outlined above.
Equipment for Bulk Synthesis
Glass-lined or Hastelloy jacketed reactor with overhead agitation and a bottom outlet valve
Metering pumps for controlled reagent addition
Temperature probes and a process control system
Secondary containment for the reactor
A separate, similarly equipped reactor for quenching
Vacuum distillation setup suitable for large volumes
Scrubber system for off-gassing
Step-by-Step Bulk Protocol
Reactor Preparation:
Ensure the primary reactor is clean, dry, and inerted with nitrogen.
Charge the reactor with anhydrous dichloromethane.
Start agitation and cool the solvent to 0-5 °C.
Catalyst Charging:
Slowly charge anhydrous aluminum chloride (1.1 equivalents) to the cooled solvent under a nitrogen blanket. Maintain the temperature below 10 °C.
Pivaloyl Chloride Addition:
Using a metering pump, add pivaloyl chloride (1.0 equivalent) to the reactor over 1-2 hours, ensuring the temperature does not exceed 10 °C.
2-Methylfuran Addition:
Once the acylium ion formation is complete (as indicated by a stable temperature), begin the controlled addition of 2-methylfuran (1.0 equivalent) via a metering pump. The addition rate should be set to maintain the reaction temperature between 5-10 °C. This may take 2-4 hours depending on the scale and cooling capacity.
Reaction and Monitoring:
After the addition is complete, allow the reaction to proceed at 10-15 °C for an additional 3-5 hours. Monitor the reaction by in-process control (IPC) checks (e.g., GC or HPLC).
Controlled Quench:
In a separate quench reactor, prepare a mixture of ice and water.
Slowly transfer the completed reaction mixture from the primary reactor into the quench reactor under vigorous agitation. The rate of transfer should be controlled to maintain the temperature of the quench mixture below 20 °C. Route any off-gases through a caustic scrubber.
Phase Separation and Work-up:
Allow the layers to separate in the quench reactor.
Transfer the lower organic layer to a clean vessel.
Extract the aqueous layer with dichloromethane.
Combine the organic layers and wash with a sodium bicarbonate solution, followed by water.
Solvent Swap and Purification:
If purifying by distillation, concentrate the organic solution under reduced pressure to remove the dichloromethane.
Add a small amount of a polymerization inhibitor (e.g., BHT).
Perform vacuum distillation to isolate the pure 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one.
Process Flow and Logic
The following diagram illustrates the key stages and decision points in the synthesis workflow.
Caption: Workflow for the synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one.
Conclusion
The synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one via Friedel-Crafts acylation is a robust method that can be effectively scaled from the laboratory to bulk production. Success at a larger scale hinges on a thorough understanding of the reaction mechanism and potential challenges, particularly those related to exothermicity, reagent handling, and the inherent sensitivity of the furan ring. By implementing careful process controls, appropriate safety measures, and optimized work-up and purification strategies, this valuable furan derivative can be manufactured safely and efficiently. The protocols and considerations outlined in this guide provide a solid foundation for researchers and process chemists to develop a scalable and reliable synthesis.
References
Sdfine. (n.d.). Pivaloyl chloride.
Benchchem. (2025). An In-depth Technical Guide to Furan Derivatives: Synthesis, Biological Activity, and Signaling Pathways.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Safety First: Handling Pivaloyl Chloride in Industrial Settings.
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
Wikipedia. (n.d.). Friedel–Crafts reaction.
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
Finan, P. A., & Fothergill, G. A. (1963). Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran. Journal of the Chemical Society (Resumed), 2723. DOI: 10.1039/JR9630002723.
Application Note: Downstream Applications of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one in Materials Science
Executive Summary & Chemical Context 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (CAS 117347-72-5)[1] is a highly specialized furanic building block characterized by its bulky pivaloyl (tert-butylcarbonyl) group. In...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (CAS 117347-72-5)[1] is a highly specialized furanic building block characterized by its bulky pivaloyl (tert-butylcarbonyl) group. In materials science and pharmaceutical development, this compound is rarely utilized in its native state. Instead, it serves as a critical precursor for synthesizing sterically hindered 3-hydroxypyridines—specifically, 2-tert-butyl-6-methyl-3-hydroxypyridine [2],[3].
The strategic placement of the tert-butyl group provides immense steric shielding to the hydroxyl group once the furan ring is converted to a pyridine core. This structural motif transforms the downstream derivative into an exceptionally potent chain-breaking antioxidant for polyolefins[4] and a highly directional bidentate ligand for advanced Metal-Organic Frameworks (MOFs)[5]. In pharmacology, this same structural core is leveraged in neuroprotective and anti-ischemic drug development (analogous to Emoxypine), highlighting its versatile radical-scavenging capabilities[6],[3].
Core Workflow: Synthesis of the Active Hindered Pyridinol
The foundational step in utilizing 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one is its conversion into the active pyridinol via an Aza-Achmatowicz-type high-pressure amination[3],[7].
Aza-Achmatowicz-type synthesis of hindered pyridinol from the furan precursor.
Protocol 1: High-Pressure Ammonolysis
Causality : The aromatic furan ring is highly thermodynamically stable. Ring-opening requires a strong nucleophile (NH₃) and elevated thermal energy. Disubstituted ammonium phosphate acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity and significantly lowering the activation energy for the initial nucleophilic attack[3],[7].
Step-by-Step Methodology :
Reagent Loading : Into a 1 L high-pressure stainless steel autoclave, load 135 g of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one, 60 mL of 25% aqueous ammonia, and 50 g of disubstituted ammonium phosphate ((NH₄)₂HPO₄)[3].
Sealing & Purging : Seal the autoclave and purge with N₂ gas three times to remove residual oxygen, preventing premature oxidative side-reactions at high temperatures.
Thermal Activation : Heat the reactor bath to 170 °C under continuous mechanical stirring. Over a 1-hour exposure, gradually ramp the temperature to 230 °C[3].
Self-Validation Checkpoint 1 : Monitor the internal pressure gauge. A successful reaction initiation is marked by an initial pressure spike (due to heating) followed by a stabilization or slight drop as gaseous NH₃ is consumed during the ring-expansion mechanism.
Quenching & Crystallization : Rapidly cool the autoclave in a cold-water bath to <75 °C, then transfer the reaction mass to a glass vessel. Cool further to -15 °C for 16 hours[3].
Self-Validation Checkpoint 2 : The formation of a light cream crystalline powder indicates successful aromatization and precipitation of the hindered pyridinol. If the mass remains a non-crystallizing oil, the conversion failed (likely due to insufficient ammonia pressure or catalyst poisoning)[3].
Isolation : Filter the precipitate over a porous glass frit, wash with 100 mL of chilled distilled water, and dry to constant weight. Expected yield: ~70-75%[3].
Polypropylene (PP) and Polyethylene (PE) undergo severe thermo-oxidative degradation during melt extrusion due to the formation of peroxy radicals (ROO•)[4]. The synthesized 2-tert-butyl-6-methyl-3-hydroxypyridine acts as a superior primary chain-breaking antioxidant. The electron-donating nitrogen in the pyridine ring lowers the O-H bond dissociation energy compared to traditional hindered phenols (like BHT), allowing for exponentially faster radical quenching[6].
Chain-breaking antioxidant mechanism of hindered pyridinols in polymer matrices.
Protocol 2: Melt-Blending and Extrusion of Stabilized Polypropylene
Causality : The antioxidant must be homogeneously dispersed within the highly viscous polymer melt to effectively intercept localized radical cascades. The bulky tert-butyl group prevents the antioxidant from volatilizing at the high extrusion temperatures (200-220 °C) while preventing self-dimerization of the antioxidant[4].
Step-by-Step Methodology :
Dry Blending : Mechanically mix 1.0 kg of unstabilized isotactic Polypropylene (iPP) powder with 0.15 wt% (1.5 g) of the synthesized 2-tert-butyl-6-methyl-3-hydroxypyridine.
Melt Extrusion : Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile across the zones to 180°C / 200°C / 210°C / 220°C / 220°C (die).
Pelletization : Extrude the polymer strand into a water bath for rapid quenching, followed by a pelletizer.
Self-Validation Checkpoint 3 : Monitor the extruder motor torque. A stable torque indicates that the polymer molecular weight is being preserved. A sharp drop in torque indicates polymer chain scission (antioxidant failure).
Accelerated Aging (Multiple Passes) : Re-extrude the pellets up to 5 times to simulate severe thermo-mechanical stress.
Table 1: Thermo-oxidative stability of Polypropylene (PP) stabilized with various additives.
Polymer Formulation
OIT at 200 °C (min)*
MFI Pass 1 (g/10 min)
MFI Pass 5 (g/10 min)
Chain Scission Indicator
Unstabilized PP (Control)
2.5
12.5
45.2
Severe Degradation
PP + 0.15% BHT (Standard)
18.4
12.8
22.1
Moderate Degradation
PP + 0.15% Hindered Pyridinol
34.2
12.6
14.3
Excellent Retention
*Oxidation Induction Time (OIT) measured via Differential Scanning Calorimetry (DSC) under O₂ atmosphere.
**Melt Flow Index (MFI) measured at 230 °C / 2.16 kg. A lower increase in MFI indicates superior prevention of polymer chain scission.
Downstream Application II: Synthesis of Porous Metal-Organic Frameworks (MOFs)
Beyond polymer stabilization, the 3-hydroxypyridine motif is a highly versatile bidentate ligand (utilizing both the pyridine nitrogen and the phenolic oxygen)[5]. The extreme steric bulk of the tert-butyl group derived from the original furan precursor forces the resulting MOF to adopt an open, non-interpenetrated topology, maximizing the internal surface area for gas adsorption or catalytic support.
Protocol 3: Solvothermal Synthesis of Pyridinol-Zn MOFs
Causality : Solvothermal conditions allow the reversible formation and breaking of coordinate bonds, driving the system toward the thermodynamically most stable, highly crystalline framework.
Step-by-Step Methodology :
Solution Preparation : Dissolve 0.5 mmol of 2-tert-butyl-6-methyl-3-hydroxypyridine and 0.5 mmol of Zinc Nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of N,N-dimethylformamide (DMF).
Solvothermal Reaction : Transfer the solution into a 25 mL Teflon-lined stainless steel autoclave. Heat in an oven at 120 °C for 72 hours.
Controlled Cooling : Cool the oven to room temperature at a strict rate of 5 °C/hour.
Self-Validation Checkpoint 4 : The slow cooling rate is critical for growing diffraction-quality single crystals. Rapid cooling will result in an amorphous, non-porous precipitate.
Washing & Activation : Decant the mother liquor. Wash the block-shaped crystals with fresh DMF (3 x 5 mL) and methanol (3 x 5 mL). Activate the MOF by heating under dynamic vacuum at 150 °C for 12 hours to remove guest solvent molecules.
References
Method for preparing derivatives of 3-hydroxypyridine (RU2296123C1). Google Patents.
Chemical Substance Information: 2-tert-butyl-6-methyl-3-hydroxypyridine . NextSDS. Available at: [Link]
Antimigration Polypropylene Antioxidants: A Review . ACS Publications. Available at:[Link]
Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands . National Institutes of Health (PMC). Available at: [Link]
Effect of the Antioxidant OP-6 on Some Model Reactions of the Blood Coagulation System . PubMed (NIH). Available at:[Link]
Application Note: Advanced Column Chromatography Purification of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocol Introduction & Chemical Context The compound 2,2-Dimethyl-1-(5-methylfu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Detailed Application Note & Experimental Protocol
Introduction & Chemical Context
The compound 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (often synthesized via the 1 with pivaloyl chloride) is a highly valuable building block in medicinal chemistry[1]. Structurally, it features a sterically bulky, lipophilic tert-butyl group adjacent to a moderately polar ketone, conjugated with an electron-rich 5-methylfuran ring.
While its polarity makes it an excellent candidate for standard normal-phase silica gel chromatography, the electron-rich furan ring introduces a critical vulnerability: extreme sensitivity to acidic environments . Standard purification protocols often result in catastrophic yield losses, streaking, or on-column decomposition if this chemical reality is ignored.
The Causality of Chromatographic Failure (E-E-A-T)
Standard silica gel (SiO₂) possesses surface silanol groups (Si-OH) that are mildly acidic (pKa ~ 4.5–5.0). When an electron-rich furan derivative interacts with these acidic sites, it undergoes rapid protonation.
As established by2, this protonation leads to a loss of aromaticity. The resulting intermediate is highly susceptible to nucleophilic attack by trace water, initiating a ring-opening cascade that forms reactive unsaturated 1,4-dicarbonyl compounds[2]. These intermediates rapidly polymerize, turning the compound dark and permanently binding it to the stationary phase.
Acid-catalyzed degradation pathway of furan compounds on standard silica gel.
The Solution: To prevent this degradation, the acidic silanol sites must be chemically masked prior to introducing the sample. This is achieved by pre-treating the silica gel with a 1% solution of Triethylamine (Et₃N) in the non-polar eluent[2].
Self-Validating Experimental Workflow
To ensure high recovery and purity, the following workflow integrates a self-validating 2D-TLC step to confirm compound stability before committing the bulk crude to the column.
Optimized column chromatography workflow for acid-sensitive furan derivatives.
Quantitative Data & Optimization Parameters
The following parameters have been optimized for the separation of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one from unreacted starting materials and acylation byproducts.
Spot the crude mixture in the corner of a square TLC plate.
Develop the plate in 95:5 Hexane:EtOAc.
Dry the plate, rotate it 90 degrees, and re-run it in the exact same solvent.
Causality Check: If the compound spots fall perfectly on a diagonal line, it is stable. If spots streak or new spots appear below the diagonal, the compound is degrading, confirming the absolute necessity of Et₃N deactivation.
Step 2: Stationary Phase Preparation
Prepare 1 Liter of the initial mobile phase: 1% Et₃N in Hexane .
Prepare a slurry of silica gel (approx. 30–50 times the mass of the crude sample) using the neutralized solvent.
Pour the slurry into the column and allow it to settle. Flush with at least 2 Column Volumes (CV) of the 1% Et₃N/Hexane solution to ensure all acidic silanol sites are fully masked[2].
Step 3: Dry Loading the Sample
Due to the lipophilicity of the tert-butyl group, wet loading in polar solvents will cause severe band broadening.3[3].
Dissolve the crude product in a minimal amount of Dichloromethane (DCM).
Add a small amount of pre-neutralized silica gel (approx. 3 times the crude mass).
Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained.
Carefully apply this powder evenly to the top of the column bed and cover with a 1 cm layer of clean sea sand.
Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
Welcome to the Technical Support Center. This hub provides advanced troubleshooting and mechanistic guidance for researchers and drug development professionals synthesizing 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This hub provides advanced troubleshooting and mechanistic guidance for researchers and drug development professionals synthesizing 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one .
This target molecule is synthesized via the Friedel-Crafts acylation of 2-methylfuran using pivaloyl chloride. While seemingly straightforward, the electron-rich nature of the furan ring combined with the extreme steric bulk of the pivaloyl group presents unique kinetic and thermodynamic challenges. This guide is designed to help you navigate side reactions, optimize your catalytic conditions, and maximize your reaction yield.
Mechanistic Workflow & Competing Pathways
To optimize yield, we must first understand the causal relationships between the reagents, the catalyst, and the potential failure modes. The diagram below illustrates the desired C5-acylation pathway versus the dominant side reactions.
Reaction pathways and competing side reactions in the acylation of 2-methylfuran.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turns into a black, insoluble tar shortly after adding the catalyst. What causes this, and how can I prevent it?A: This is a classic presentation of furan resinification (polymerization). Furan rings are highly sensitive to strong Lewis acids. When classical catalysts like aluminum chloride (AlCl₃) are used, they generate localized high concentrations of highly reactive carbocations, leading to rapid electrophilic polymerization of the electron-rich furan π-system [1].
Solution: Switch to a milder Lewis acid. Tin(IV) chloride (SnCl₄), Zinc chloride (ZnCl₂), or Boron trifluoride etherate (BF₃·OEt₂) provide sufficient activation for the acyl chloride without destroying the furan ring.
Q2: The yield of my desired ketone is unusually low, and TLC shows unreacted starting materials. Why is the reaction stalling?A: The stalling is caused by the steric hindrance of pivaloyl chloride. The bulky tert-butyl group shields the carbonyl carbon, raising the activation energy required for both the formation of the pivaloyl cation and the subsequent nucleophilic attack by the furan ring [2].
Solution: While the steric bulk prevents unwanted over-acylation, it slows the primary reaction. If using a mild catalyst like SnCl₄, allow the reaction to warm from 0 °C to room temperature after the initial addition, and extend the reaction time to 4–6 hours to drive conversion.
Q3: Am I at risk of forming C3 or C4 acylated structural isomers?A: Regioselectivity issues are highly unlikely in this specific synthesis. The oxygen atom in the furan ring donates electron density via resonance, strongly activating the α-positions (C2 and C5). Because the C2 position is already occupied by a methyl group, C5 is the primary reactive site. Furthermore, the extreme steric bulk of the pivaloyl group makes attack at the more hindered β-positions (C3, C4) kinetically unfavorable [3].
Q4: I am losing a significant amount of product during the aqueous workup due to stubborn emulsions. How can I improve isolation?A: Emulsions are a frequent complication when quenching heavy metal Lewis acids like SnCl₄ or ZnCl₂. Rapid addition of water causes the sudden precipitation of gelatinous metal hydroxides.
Solution: Quench the reaction slowly at 0 °C using saturated aqueous ammonium chloride (NH₄Cl) rather than water or base. If a stubborn emulsion still forms, filter the entire biphasic mixture through a tightly packed pad of Celite before attempting separation in the funnel.
Self-Validating Experimental Protocol
This optimized methodology utilizes SnCl₄ to provide a mild Lewis acidic environment, ensuring high conversion rates while safeguarding the furan ring from acid-catalyzed degradation.
Step 1: Preparation and Anhydrous Setup
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
Causality Check: Furan ring-opening to 1,4-dicarbonyls is catalyzed by trace moisture in the presence of Lewis acids [1]. Absolute anhydrous conditions are non-negotiable.
Step 2: Reagent Charging
Dissolve 2-methylfuran (1.0 equiv, 50 mmol) and pivaloyl chloride (1.1 equiv, 55 mmol) in 100 mL of anhydrous dichloromethane (DCM).
Cool the reaction mixture to 0 °C using an ice-water bath.
Causality Check: Mixing the reagents prior to catalyst addition ensures uniform distribution and prevents localized exothermic hot spots during activation.
Step 3: Catalyst Activation
Add Tin(IV) chloride (SnCl₄) (1.1 equiv, 55 mmol) dropwise via the dropping funnel over a period of 30 minutes.
Causality Check: Slow addition controls the exothermic generation of the pivaloyl cation. SnCl₄ is chosen over AlCl₃ because its milder Lewis acidity drastically reduces the rate of resinification.
Step 4: Reaction Propagation
Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20–25 °C) and stir for an additional 3 hours. Monitor progress via TLC (Hexanes/Ethyl Acetate 9:1).
Causality Check: The steric shielding of the tert-butyl group necessitates warming to room temperature to overcome the activation energy barrier for the C5 electrophilic attack [2].
Step 5: Quenching and Isolation
Cool the mixture back to 0 °C and carefully quench by adding 50 mL of saturated aqueous NH₄Cl dropwise.
Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step 6: Purification
Purify the crude product via silica gel flash chromatography or vacuum distillation to yield pure 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one.
Quantitative Data Summary
The table below summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting yield, allowing researchers to choose the optimal system for their specific scale and constraints.
Catalyst System
Reaction Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
AlCl₃ (1.1 eq)
0
2
< 10
Rapid furan polymerization; extensive tar formation observed.
SnCl₄ (1.1 eq)
0 to 25
4
78 - 85
Optimal acylium ion stabilization; high C5 selectivity; clean conversion.
ZnCl₂ (1.1 eq)
25 to 60
12
60 - 70
Milder activation; slower kinetics due to pivaloyl steric bulk.
MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available at:[Link]
Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
Senior Scientist’s Foreword Synthesizing 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one via the Friedel-Crafts acylation of 2-methylfuran with pivaloyl chloride presents a unique mechanistic balancing act. While the bul...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Scientist’s Foreword
Synthesizing 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one via the Friedel-Crafts acylation of 2-methylfuran with pivaloyl chloride presents a unique mechanistic balancing act. While the bulky tert-butyl group of pivaloyl chloride excellently directs the acylation to the less hindered C5 position and prevents polyacylation 1, the electron-rich nature of the furan ring makes it highly susceptible to degradation. Researchers frequently encounter catastrophic yield losses due to cationic polymerization, hydrolytic ring-opening, or dealkylation.
This guide is engineered to help you troubleshoot these failure modes by understanding the thermodynamic and kinetic causalities behind them, ensuring your reaction remains a controlled, self-validating system.
Mechanistic Pathways & Failure Modes
Reaction pathways and competing side reactions in the pivaloylation of 2-methylfuran.
Troubleshooting Guide & FAQs
Q1: My reaction mixture rapidly turns into a dark, insoluble tar. What is the mechanism of this failure, and how can I prevent it?Causality: You are observing acid-catalyzed cationic polymerization (resinification) of the furan ring 2. Furan derivatives are highly electron-rich dienes. When exposed to strong, "hard" Lewis acids like aluminum chloride (AlCl₃), the furan ring undergoes rapid electrophilic attack by another furan molecule rather than the intended acylium ion, initiating a runaway polymerization cascade.
Solution: Substitute AlCl₃ with a milder, "softer" Lewis acid such as Tin(IV) chloride (SnCl₄) or Boron trifluoride etherate (BF₃·OEt₂). Alternatively, employing heterogeneous catalysts like H-ZSM-5 zeolites provides a physically constrained acidic environment that limits furan self-coupling 3.
Q2: I am isolating significant amounts of 1,4-dicarbonyl byproducts instead of the target furan. How is the ring opening occurring?Causality: Furan rings function similarly to cyclic enol ethers and are highly susceptible to hydrolytic cleavage. If adventitious moisture is present in your solvent or reagents, the Lewis acid will generate protic acid (e.g., HCl from acyl chlorides). This protic acid protonates the furan oxygen, leading to nucleophilic attack by water and subsequent ring opening into a 1,4-diketone 2.
Solution: Your protocol must be a self-validating anhydrous system. Flame-dry all glassware under vacuum, use freshly distilled anhydrous CH₂Cl₂, and perform the reaction under a positive pressure of high-purity argon.
Q3: Mass spectrometry (LC-MS) of my crude mixture shows a major impurity missing 56 Da. Why is my pivaloyl group degrading?Causality: A mass loss of 56 Da corresponds to the elimination of isobutylene. The pivaloyl group (2,2-dimethylpropanoyl) is extremely sterically hindered. Under forcing conditions (excess strong Lewis acid or temperatures > 0 °C), the intermediate acylium ion 4 or the acylated product can undergo dealkylation to relieve steric strain. The bulky tert-butyl group cleaves to form a highly stable tert-butyl carbocation, which then eliminates a proton to form isobutylene gas.
Solution: Strictly control the reaction thermodynamics. Maintain the reaction mixture at 0 °C during the addition of the Lewis acid and do not exceed room temperature during the aging phase. Use exactly 1.05 to 1.10 equivalents of the Lewis acid to prevent over-activation.
Standard Operating Procedure: Anhydrous Acylation using SnCl₄
Objective: Synthesize 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one with >80% yield while actively suppressing polymerization and hydrolytic ring-opening.
System Preparation & Validation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Cool under a continuous stream of argon. Validation: A completely fog-free flask interior upon cooling confirms the removal of surface moisture.
Substrate Loading: Inject anhydrous dichloromethane (CH₂Cl₂, 100 mL) into the flask. Add 2-methylfuran (1.0 equiv, 50 mmol) and pivaloyl chloride (1.05 equiv, 52.5 mmol) via a dry syringe.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to exactly 0 °C for 15 minutes.
Catalyst Initiation: In a separate dry vial, prepare a solution of SnCl₄ (1.1 equiv, 55 mmol) in 20 mL of anhydrous CH₂Cl₂. Transfer this to the addition funnel.
Controlled Addition: Add the SnCl₄ solution dropwise over 30–45 minutes.
Mechanistic Insight: Rapid addition causes localized exotherms, which will immediately trigger furan polymerization.
Self-Validation: The persistence of a clear, pale-yellow solution during SnCl₄ addition validates the absence of moisture and thermal spikes; a sudden darkening to brown/black indicates water-induced degradation.
Maturation: Stir the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C) for an additional 2 hours. Monitor the disappearance of 2-methylfuran via TLC (Hexanes/EtOAc 9:1).
Quenching: Cool the mixture back to 0 °C. Slowly add 50 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid and any generated HCl.
Self-Validation: Stir vigorously until effervescence completely ceases. This validates the total neutralization of the protic acid that could otherwise cause product ring-opening during the concentration step.
Isolation: Separate the organic phase. Extract the aqueous phase with CH₂Cl₂ (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to yield the pure target ketone.
Quantitative Catalyst Comparison for 2-Methylfuran Pivaloylation
Catalyst System
Relative Acidity
Target Yield (%)
Primary Side Product Observed
Mechanistic Verdict
AlCl₃ (1.1 eq)
Very High (Hard)
< 35%
Heavy Polymeric Tar
Too aggressive; initiates rapid cationic ring degradation.
BF₃·OEt₂ (1.1 eq)
High (Hard)
55 - 60%
1,4-Dicarbonyls
Prone to moisture sensitivity; high risk of hydrolytic ring-opening.
SnCl₄ (1.1 eq)
Moderate (Soft)
82 - 88%
Trace Dealkylation
Optimal balance; soft enough to preserve the furan ring while activating the acyl chloride.
H-ZSM-5 (Zeolite)
Tunable (Solid)
75 - 80%
Unreacted Substrate
Excellent for scale-up; physical confinement prevents bimolecular self-coupling 5.
References
BenchChem. Common side reactions in the Friedel-Crafts acylation of furan. Available at: 2
ShareOK. Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. Available at: 3
OSTI. Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. Available at:5
Chemistry Steps. Friedel-Crafts Acylation. Available at: 4
BenchChem. Pivaloyl Chloride in Total Synthesis: A Comparative Analysis of an Acylating Agent. Available at: 1
Technical Support Center: Troubleshooting 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one Synthesis
Welcome to the Technical Support Center for heterocyclic drug development professionals. The synthesis of 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one via Friedel-Crafts acylation presents a unique intersection of che...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic drug development professionals. The synthesis of 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one via Friedel-Crafts acylation presents a unique intersection of chemical challenges. You are attempting to react an electron-rich, highly acid-sensitive heterocycle (2-methylfuran) with an extremely sterically hindered electrophile (pivaloyl chloride).
This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you overcome low conversion rates, catalyst poisoning, and substrate degradation.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My reaction mixture turns into a black, tarry sludge, and I recover less than 10% of the target ketone. What is causing this degradation?Causality & Solution: You are likely using a strong Lewis acid such as Aluminum Chloride (
AlCl3
). 2-Methylfuran is highly sensitive to strong Lewis and Brønsted acids. Strong Lewis acids aggressively coordinate with the furan's oxygen atom, draining electron density from the ring and triggering rapid ring-opening and cationic polymerization before the sterically hindered pivaloyl chloride can form the necessary acylium ion[1].
Action: Abandon
AlCl3
. Switch to milder Lewis acids such as Zinc Bromide (
ZnBr2
), Tin(IV) Chloride (
SnCl4
), or Titanium Tetrachloride (
TiCl4
) which are sufficient to activate the acid chloride without destroying the furan ring[1].
Q2: I switched to a milder catalyst, but my conversion stalls at 30-40%. Why does the reaction stop prematurely?Causality & Solution: This is a classic case of catalyst deactivation via product inhibition. The synthesized product, 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one, contains a highly basic carbonyl oxygen. This product coordinates with the Lewis acid much more strongly than the starting pivaloyl chloride, effectively sequestering the catalyst and halting the catalytic cycle[2][3].
Action: Friedel-Crafts acylations are often not truly "catalytic" for this reason. You must use strictly >1.0 equivalent (ideally 1.1 to 1.2 eq) of the Lewis acid. The first equivalent is consumed by the product complex, leaving the excess to drive the remainder of the reaction[3].
Q3: Can I use pivalic anhydride instead of pivaloyl chloride to avoid generating corrosive HCl gas?Causality & Solution: Yes, but it requires a different catalytic approach. Acylation with anhydrides over solid acids (like H-ZSM-5 or Al-MCM-41 zeolites) follows an Eley-Rideal or concerted mechanism where the anhydride must first adsorb onto the Brønsted acid sites[4]. However, the extreme steric bulk of the tert-butyl groups in pivalic anhydride severely limits pore diffusion in standard microporous zeolites, leading to low conversion.
Action: If you must use pivalic anhydride, utilize mesoporous solid acid catalysts (e.g., Al-MCM-41) to accommodate the steric bulk. Otherwise, stick to pivaloyl chloride in a homogeneous reaction with
SnCl4
.
Part 2: Quantitative Data & Catalyst Comparison
To optimize your reaction, it is critical to balance catalyst strength with furan stability. The table below summarizes the expected outcomes when reacting 2-methylfuran with pivaloyl chloride using various catalytic systems.
Catalyst System
Eq. Required
Furan Stability
Electrophile Activation
Expected Conversion
Primary Issue / Observation
AlCl3
1.1
Very Low
Excellent
< 10%
Rapid exothermic polymerization; black tar formation.
Steric exclusion of pivaloyl groups from zeolite pores.
ZnBr2
1.1
High
Moderate
65 - 75%
Slower reaction rate, requires heating to 40 °C.
SnCl4
1.1
High
Very Good
85 - 95%
Optimal balance of mild acidity and strong activation.
Part 3: Mechanistic & Workflow Visualizations
The following diagrams map the chemical causality of the reaction and the physical workflow required for success.
Reaction mechanism showing the desired acylation pathway versus acid-catalyzed polymerization.
Step-by-step experimental workflow for the optimized Friedel-Crafts acylation.
Part 4: Optimized Experimental Protocol
This protocol utilizes
SnCl4
to prevent furan polymerization while providing enough Lewis acidity to overcome the steric hindrance of the pivaloyl group. The protocol is self-validating: the color changes and TLC checks act as internal quality controls.
Materials:
2-Methylfuran (1.0 eq, 10 mmol) - Must be freshly distilled.
Pivaloyl Chloride (1.1 eq, 11 mmol)
Tin(IV) Chloride (
SnCl4
) (1.15 eq, 11.5 mmol)
Anhydrous Dichloromethane (DCM) (30 mL)
Step-by-Step Methodology:
System Purging: Flame-dry a 100 mL 3-neck round-bottom flask. Purge with dry
N2
gas for 15 minutes. Moisture will rapidly hydrolyze both
SnCl4
and pivaloyl chloride, killing the reaction.
Electrophile Activation: Add 20 mL of anhydrous DCM and pivaloyl chloride (11 mmol) to the flask. Cool the mixture to 0 °C using an ice bath.
Catalyst Addition: Slowly add
SnCl4
(11.5 mmol) dropwise via syringe. Self-Validation Check: The solution should turn slightly yellow, indicating the formation of the pivaloylium ion complex. Stir for 15 minutes at 0 °C.
Substrate Addition: Dilute 2-methylfuran (10 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using an addition funnel. Do not rush this step. Rapid addition causes localized heating, which promotes furan dimerization.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours. Self-Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The starting furan (
Rf≈0.8
) should disappear, replaced by a UV-active product spot (
Rf≈0.5
).
Quenching: Cool the flask back to 0 °C. Carefully quench by adding 20 mL of ice-cold saturated aqueous
NaHCO3
. Caution: Vigorous
CO2
evolution will occur.
Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
2×20
mL). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one.
References
Katritzky, A. R. et al. "C-acylation of 2-methylfuran and thiophene using N-acylbenzotriazoles." SciSpace. Available at: [Link]
"Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts." ShareOK. Available at:[Link]
"Catalytic cycle for the acylation of 2-methylfuran with an anhydride and a Brønsted acid catalyst." ResearchGate. Available at: [Link]
Reactivity comparison of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one vs 2-acetyl-5-methylfuran
Reactivity Comparison Guide: 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one vs. 2-Acetyl-5-methylfuran As drug development professionals and synthetic chemists, we frequently rely on the strategic modulation of steric h...
Author: BenchChem Technical Support Team. Date: March 2026
Reactivity Comparison Guide: 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one vs. 2-Acetyl-5-methylfuran
As drug development professionals and synthetic chemists, we frequently rely on the strategic modulation of steric hindrance to direct reaction pathways, protect sensitive moieties, or build complex molecular architectures. This guide provides an in-depth, objective comparison of two functionally related but behaviorally distinct heterocyclic building blocks: 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (a pivaloyl furan derivative, hereafter referred to as Compound A ) and 2-acetyl-5-methylfuran (an acetyl furan derivative, hereafter referred to as Compound B ).
By analyzing their structural disparities—specifically the steric bulk of the tert-butyl group versus the methyl group—we can accurately predict and harness their divergent reactivity profiles in organic synthesis.
Structural and Mechanistic Analysis: The Role of Steric Hindrance
Both compounds share an electron-rich 5-methylfuran core, which is susceptible to electrophilic aromatic substitution at the C3 and C4 positions[1]. However, their primary synthetic utility lies in the reactivity of their respective carbonyl groups.
Compound B (2-acetyl-5-methylfuran) features a sterically unencumbered methyl ketone. The acetyl moiety enables rapid enolization via deprotonation of the alpha-hydrogen (pKa ~20), allowing it to readily form enolate intermediates under basic conditions[1]. Furthermore, the lack of steric bulk around the carbonyl carbon ensures that nucleophiles can easily approach via the optimal Bürgi-Dunitz trajectory (approximately 107°).
Compound A (2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one) features a pivaloyl group (tert-butyl ketone). This structural modification introduces two critical reactivity changes:
Complete Suppression of Enolization: The tert-butyl group lacks alpha-protons, rendering the ketone non-enolizable on the alkyl side. It cannot undergo self-condensation or act as a nucleophile in aldol reactions.
Severe Steric Shielding: The bulky tert-butyl group physically obstructs the approach of incoming nucleophiles to the electrophilic carbonyl carbon. This steric clash drastically increases the activation energy required for nucleophilic addition, leading to sluggish reaction rates or complete inertness under standard conditions[2].
Fig 1: Steric impact of pivaloyl vs acetyl groups on nucleophilic addition trajectory.
Comparative Reactivity Profiles
The theoretical mechanistic differences translate into stark contrasts in the laboratory. Table 1 summarizes the quantitative performance of both compounds across standard synthetic transformations.
Table 1: Quantitative Reactivity Comparison
Reaction Type
Reagents / Conditions
Compound A (Pivaloyl Furan)
Compound B (Acetyl Furan)
Grignard Addition
RMgBr (1.2 eq), THF, 0 °C to RT
< 10% Yield (Sterically blocked)
> 90% Yield (Rapid addition)
Aldol Condensation
Ar-CHO, NaOH (aq), EtOH, RT
No Reaction (Lacks
α
-protons)
85–95% Yield (Chalcone formation)
Carbonyl Reduction
NaBH
4
, MeOH, RT
< 20% Yield (Requires forcing/heating)
> 95% Yield (Quantitative in 1h)
Enolization
LDA, THF, -78 °C
Impossible (No alkyl
α
-protons)
Quantitative Enolate
Data Synthesis: While Compound B is an excellent substrate for Claisen-Schmidt condensations to form biologically active heteroaromatic chalcones[3][4], Compound A is highly resistant to standard nucleophiles. To force an addition onto Compound A, chemists must employ highly reactive nucleophiles or utilize strong Lewis acid catalysts (e.g., Bi(OTf)
3
or CeCl
3
) to hyper-activate the carbonyl carbon and overcome the steric penalty[2][5].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies explain not just the how, but the causality behind the experimental conditions.
Protocol 1: Claisen-Schmidt Condensation of 2-Acetyl-5-methylfuran (Compound B)
This protocol describes the synthesis of a heteroaromatic chalcone, leveraging the high enolizability of Compound B[3].
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-acetyl-5-methylfuran and 10 mmol of an aryl aldehyde (e.g., benzaldehyde) in 15 mL of absolute ethanol. Causality: Ethanol is chosen as the solvent because it solubilizes both the organic reactants and the aqueous base, facilitating a homogeneous environment for enolate formation.
Base Catalysis: Cool the mixture to 0 °C in an ice bath. Dropwise, add 5 mL of a 10-20 mol% aqueous NaOH solution. Causality: The base rapidly deprotonates the unhindered alpha-methyl group of Compound B, forming a reactive nucleophilic enolate.
Reaction & Validation: Remove the ice bath and stir at room temperature for 2–4 hours. Self-Validation: The reaction is visually self-validating. As the aldol addition and subsequent dehydration occur, the extended conjugation of the resulting chalcone causes the immediate precipitation of a brightly colored (usually yellow) solid[4].
Workup: Filter the precipitate under vacuum, wash with ice-cold ethanol to remove unreacted starting materials, and recrystallize from ethanol to yield the pure chalcone (>85% yield).
Fig 2: Workflow of base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.
Protocol 2: Attempted Grignard Addition to Compound A vs. Compound B
This protocol highlights the practical impact of steric hindrance during carbon-carbon bond formation.
Setup: Flame-dry two separate Schlenk flasks under argon. Charge Flask 1 with Compound A (5 mmol) and Flask 2 with Compound B (5 mmol). Dissolve each in 10 mL of anhydrous THF. Causality: THF is critical as it coordinates and stabilizes the organomagnesium intermediate via Lewis acid-base interactions.
Nucleophile Addition: Cool both flasks to 0 °C. Slowly add 6 mmol (1.2 eq) of Phenylmagnesium bromide (1M in THF) to each flask.
Monitoring & Validation: Stir both reactions and allow them to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 8:2).
Flask 2 (Compound B): TLC will show complete consumption of the UV-active starting material within 1 hour, replaced by a lower-Rf spot (the tertiary alcohol). The reaction is highly efficient due to the unhindered acetyl group.
Flask 1 (Compound A): TLC will show predominantly unreacted starting material even after 24 hours. Causality: The t-butyl group blocks the Grignard reagent. To force this reaction, one must transition to a Luche-type activation (adding CeCl
3
) to increase the electrophilicity of the carbonyl, or utilize elevated temperatures in a sealed tube, which risks degrading the furan ring.
Strategic Recommendations for Drug Development
When designing synthetic routes:
Select Compound B (2-acetyl-5-methylfuran) when your goal is to extend the carbon framework via the alpha-position (e.g., synthesizing chalcones, Michael acceptors, or complex heterocycles) or when a facile reduction/addition at the carbonyl is required[3][6].
Select Compound A (2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one) when you require a robust, chemically inert carbonyl moiety that can survive harsh basic conditions, strong nucleophiles, or when investigating the structure-activity relationship (SAR) of sterically demanding lipophilic pockets in receptor binding. The pivaloyl group acts effectively as an internal protecting group against nucleophilic attack[2][7].
References
Grokipedia. "2-Acetyl-5-methylfuran - Chemical Properties." Grokipedia. Available at:[Link]
MDPI. "Advances in the Synthesis of Heteroaromatic Hybrid Chalcones." MDPI. Available at: [Link]
Dhaneshwar, S. R., et al. "A solvent-free protocol for the green synthesis of heterocyclic chalcones." Scholars Research Library. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. "SYNTHESIS AND BIOLOGICAL EVALUATION OF CHALCONES FROM 2-ACETYL-5-METHYLFURAN." IJPSR. Available at: [Link]
Validated HPLC Method for Purity Determination of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one: A Comparative Guide
Executive Summary The accurate purity determination of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one —a sterically hindered furyl ketone frequently utilized as an advanced intermediate in pharmaceutical and fine chemic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate purity determination of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one —a sterically hindered furyl ketone frequently utilized as an advanced intermediate in pharmaceutical and fine chemical synthesis—presents unique analytical challenges. The electron-rich furan ring is susceptible to degradation under extreme pH conditions, and structurally similar impurities (such as positional isomers and des-methyl analogs) are notoriously difficult to separate using standard hydrophobic retention mechanisms.
This guide objectively compares standard analytical approaches and details a fully optimized, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Validated in strict accordance with1[1], this method leverages orthogonal
π−π
selectivity to achieve baseline resolution of critical isomeric impurities.
Methodology Comparison: The "Why" Behind the Method
When developing a purity assay for furan derivatives, scientists typically evaluate Gas Chromatography (GC-FID) and standard C18 HPLC[2]. However, the specific chemical architecture of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one demands a more nuanced approach.
Table 1: Analytical Method Comparison
Method Alternative
Primary Separation Mechanism
Isomer Resolution Capability
Analyte Stability Risk
Overall Suitability
GC-FID
Boiling point & volatility
Moderate
High: Furan ketones can undergo thermal rearrangement at injector temperatures >250°C.
Sub-optimal
Standard C18 HPLC
Hydrophobic (van der Waals)
Poor: Positional isomers have nearly identical LogP values.
Low
Sub-optimal
Phenyl-Hexyl HPLC (Proposed)
Hydrophobic + π−π
Stacking
Excellent: Orthogonal selectivity resolves structurally similar furan rings.
Low
Optimal
Mechanistic Causality: Why Phenyl-Hexyl Over C18?
Standard C18 columns rely entirely on hydrophobic interactions, which fail to differentiate between the 3-methyl, 4-methyl, and 5-methyl furan isomers due to their identical molecular weights and similar lipophilicity. By employing a Phenyl-Hexyl stationary phase , the electron-rich aromatic furan ring of the analyte engages in
π−π
electron donor-acceptor interactions with the phenyl rings of the column. This dual-retention mechanism (hydrophobic +
π−π
) provides the orthogonal selectivity required to pull apart closely eluting impurities.
Furthermore, the mobile phase is buffered to pH 6.0 . Furan rings are highly sensitive to strong acids and can undergo hydrolytic ring-opening at pH < 3.0. Maintaining a near-neutral pH ensures absolute on-column stability during the assay.
Workflow for selecting and validating the optimal chromatographic method for the furan derivative.
Optimized HPLC Protocol
This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample data is integrated, ensuring trustworthiness and day-to-day reproducibility.
Chromatographic Conditions
Column: Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 10 mM Ammonium Acetate in Ultra-Pure Water, adjusted to pH 6.0.
Mobile Phase B: HPLC-Grade Acetonitrile.
Elution Mode: Gradient (See Table 2).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 265 nm (optimized for the conjugated furan-carbonyl chromophore).
Injection Volume: 10 µL.
Table 2: Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
0.0
70
30
2.0
70
30
12.0
20
80
15.0
20
80
15.1
70
30
20.0
70
30 (Re-equilibration)
Step-by-Step Sample Preparation
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
Standard Preparation: Accurately weigh 50.0 mg of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).
Sample Preparation: Weigh 50.0 mg of the test sample into a 50 mL volumetric flask, dissolve, and make up to volume with diluent.
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
System Suitability Testing (SST) Criteria
Before analyzing the test samples, inject the Standard Preparation six times. The system is only valid if:
Tailing Factor (
Tf
):≤1.5
for the analyte peak.
Theoretical Plates (
N
):≥5000
.
Resolution (
Rs
):≥2.0
between the analyte and its closest known impurity.
Injection Precision: %RSD of the analyte peak area
≤1.0%
.
Mechanism of enhanced chromatographic resolution via
π−π
interactions on a Phenyl-Hexyl phase.
ICH Q2(R2) Validation Data Summary
The method was subjected to rigorous validation according to the latest3[3]. The empirical data confirms that the method is highly specific, linear, accurate, and robust for its intended use.
Table 3: Method Validation Results
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at the retention time of the analyte from blank or impurities.
Resolution (
Rs
) > 2.8 for all forced degradation products.
Pass
Linearity & Range
Correlation coefficient (
R2
)
≥0.999
across 25% to 150% of nominal concentration.
R2=0.9998
(Range: 0.25 - 1.50 mg/mL).
Pass
Accuracy (Recovery)
Mean recovery between 98.0% and 102.0% across 3 concentration levels (n=9).
99.4% – 100.8%
Pass
Precision (Repeatability)
%RSD
≤2.0%
for 6 replicate sample preparations.
%RSD = 0.65%
Pass
Intermediate Precision
%RSD
≤2.0%
across different days, analysts, and instruments.
%RSD = 0.82%
Pass
Robustness
SST criteria met under deliberate variations (
±2∘
C,
±0.1
mL/min,
±2%
organic).
All SST parameters remained well within limits.
Pass
References
ICH Q2(R2)
ICH Q2(R2)
Source: ResearchGate / Russian Journal of Physical Chemistry A.
Reference Standard Characterization for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one Validation: A Comprehensive Comparison Guide
Introduction: The Criticality of Furan Derivative Authentication 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (CAS 117347-72-5) is a specialized furan derivative characterized by an electron-rich 5-methylfuran ring su...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Furan Derivative Authentication
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (CAS 117347-72-5) is a specialized furan derivative characterized by an electron-rich 5-methylfuran ring substituted with a sterically hindered pivaloyl (2,2-dimethylpropanoyl) group[1]. In pharmaceutical and agrochemical development, functionalized furan derivatives frequently serve as critical synthetic building blocks or target analytes[2].
Validating analytical methods for these compounds requires a highly purified, rigorously characterized reference standard[3]. Furan rings are notoriously susceptible to electrophilic attack, oxidative ring-opening, and polymerization under thermal stress[4]. Consequently, utilizing uncharacterized commodity-grade materials as reference standards introduces severe risks, including failed method validation, inaccurate impurity quantification, and regulatory non-compliance under ICH Q3A guidelines[5].
This guide objectively compares the analytical performance of a Certified Reference Standard (CRS) against commodity-grade alternatives and provides self-validating experimental protocols for the characterization of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one.
Comparison Guide: Certified Reference Standard vs. Commodity Grade
When establishing a baseline for method validation, researchers must choose between procuring a fully qualified Certified Reference Standard (CRS) or utilizing in-house synthesized/commodity-grade materials. According to USP General Chapter <11> and FDA bioanalytical guidance, reference materials must be of the highest purity available, fully authenticated, and supported by a comprehensive Certificate of Analysis (CoA)[6][7].
The table below summarizes the quantitative differences in analytical performance between a premium CRS and a standard commodity-grade batch of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one.
Table 1: Comparative Analytical Performance Data
Analytical Parameter
Methodology
Certified Reference Standard (CRS)
Commodity / In-House Grade
Regulatory & Scientific Implication
Absolute Purity
qNMR
99.6% ± 0.1%
97.2% ± 0.8%
Meets USP <11> requirements for primary standards[6].
Chromatographic Purity
GC-MS/MS (Area %)
99.8%
98.1%
High risk of overestimating purity in commodity grades due to "invisible" non-volatile impurities.
Positional Isomers
GC-MS/MS (MRM)
< 0.05%
1.2%
Isomers (e.g., 3-methylfuran derivatives) cause false positives in target analyte quantification[8].
Water Content
Karl Fischer Titration
0.12%
0.65%
Excess moisture accelerates the oxidative degradation of the furan ring[4].
Residual Solvents
Headspace GC-FID
< 100 ppm
4,500 ppm (Ethyl Acetate)
Commodity grade exceeds ICH Q3C limits for Class 3 residual solvents.
Scientific Integrity & Logic: The Causality of Characterization
Characterizing 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one requires a multi-orthogonal, mass-balance approach. Relying solely on HPLC-UV or GC-FID area percentages is a flawed paradigm because it assumes all impurities possess identical response factors to the target analyte.
Quantitative NMR (qNMR) for Absolute Purity: qNMR is the gold standard for establishing the absolute mass fraction of a reference standard[9]. It provides a direct, primary ratio of the target molecule's protons against an internal standard (e.g., NIST-traceable maleic acid). This eliminates response factor bias entirely, ensuring the assigned purity is absolute.
GC-MS/MS for Volatile Impurity Profiling: Given the volatility of alkylfuran derivatives, Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is required[10]. Operating in Multiple Reaction Monitoring (MRM) mode allows for the differentiation of structurally similar positional isomers that co-elute in standard chromatography[11].
Orthogonal Residuals (Karl Fischer & TGA): Moisture and inorganic salts do not respond in GC or LC detectors. A true mass balance calculation (
100%−∑Impurities
) mandates the orthogonal quantification of water via Karl Fischer titration and inorganic ash via Thermogravimetric Analysis (TGA)[12].
Workflow for primary reference standard qualification using a mass balance approach.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded within the workflows.
Protocol 1: Absolute Purity Determination via qNMR
Rationale: Establishes the true mass fraction without relying on chromatographic response factors.
Internal Standard Selection: Select an internal standard with a known purity and proton resonance that does not overlap with the target compound. For 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one, NIST-traceable Maleic Acid is ideal (singlet at ~6.3 ppm avoids the pivaloyl methyls at ~1.3 ppm and furan protons at ~6.0/6.9 ppm).
Sample Preparation: Accurately weigh ~20.00 mg of the furan derivative and ~10.00 mg of the internal standard into a single vial using a calibrated microbalance (
d=0.001
mg).
Dissolution: Dissolve the mixture in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% TMS. Transfer to a high-precision 5 mm NMR tube.
Acquisition Parameters: Acquire
1H
NMR spectra at 600 MHz. Critical Step: Set the relaxation delay (
D1
) to at least
5×T1
(typically >30 seconds) to ensure complete longitudinal relaxation of all protons before the next pulse. Use a 90° pulse angle and 64 scans.
Data Processing & Calculation: Phase and baseline correct the spectra. Integrate the internal standard peak and a distinct target peak (e.g., the isolated furan proton). Calculate mass fraction purity using the standard qNMR molar ratio equation.
Protocol 2: Isomeric Impurity Profiling via GC-MS/MS
Rationale: Detects trace oxidative degradants and positional isomers that compromise assay specificity.
Column Selection: Equip the GC with a mid-polarity column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μm) to maximize the resolution of structurally similar alkylfuran isomers[10].
Sample Preparation: Prepare a 1.0 mg/mL solution of the reference standard in MS-grade hexane.
Inlet Conditions: Set the injection port to 250°C. Inject 1 μL with a split ratio of 50:1 to prevent column overloading, which causes peak fronting and obscures closely eluting impurities.
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
MS/MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Use Multiple Reaction Monitoring (MRM) targeting specific precursor-to-product ion transitions (e.g.,
m/z
166
→
109 for the loss of the tert-butyl group) to differentiate isomers[11].
GC-MS/MS analytical pathway for resolving and quantifying volatile furan impurities.
A Spectroscopic Guide to Ketone-Substituted Furans: A Comparative Analysis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one and its Analogs
Abstract Substituted furan cores are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. A precise understanding of their structural and electronic properties is paramount for rational drug design...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Substituted furan cores are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. A precise understanding of their structural and electronic properties is paramount for rational drug design and molecular engineering. This guide provides a comprehensive spectroscopic comparison of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one, a model compound featuring significant steric hindrance adjacent to the carbonyl group, with other key substituted furan ketones: 2-Acetylfuran, 5-Methylfurfural, and Furan-2-yl(phenyl)methanone. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we elucidate the distinct spectroscopic signatures imparted by varying alkyl, aryl, and aldehyde substituents. This document serves as a practical reference for researchers, offering both comparative experimental data and the underlying principles governing the observed spectral trends.
Introduction: The Significance of Furan Ketones
The furan ring is a versatile heterocyclic scaffold that can be readily functionalized to modulate biological activity and material properties. Ketone-substituted furans, in particular, serve as critical intermediates in organic synthesis and are integral components of many bioactive molecules.[1] The electronic interplay between the electron-rich furan ring and the electron-withdrawing carbonyl group creates a unique chemical environment that is highly sensitive to further substitution.
This guide focuses on 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (Compound 1 ), which possesses a bulky tert-butyl (pivaloyl) group and an electron-donating methyl group on the furan ring. To understand the spectroscopic influence of these features, we will compare it against:
2-Acetylfuran (2) : Removes the tert-butyl bulk and the 5-methyl group, providing a baseline for a simple acyl furan.[2]
5-Methylfurfural (3) : Replaces the pivaloyl group with a formyl group, highlighting the difference between an aldehyde and a ketone.[3]
Furan-2-yl(phenyl)methanone (4) : Substitutes the aliphatic ketone with an aryl ketone, introducing a different electronic and steric environment.[4][5]
By systematically analyzing the spectroscopic data of these compounds, we can establish clear structure-property relationships that are invaluable for the unambiguous identification and characterization of novel furan derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information regarding the molecular skeleton and the chemical environment of individual atoms. The substituents on the furan ring dramatically influence the chemical shifts of the ring protons and carbons.
Caption: Chemical structures of the compared furan derivatives.
¹H NMR Spectroscopy
The furan ring protons (H-3 and H-4) are particularly sensitive to the nature of the substituents at the C2 and C5 positions. Electron-withdrawing groups, such as the carbonyl, deshield adjacent protons, shifting their signals downfield.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Note: Values for compounds 1 and 4 are estimated based on established substituent effects and data from similar structures.
Analysis of Trends:
Effect of the 5-Substituent: In compound 2 , the H-5 proton is the most deshielded furan proton (~7.60 ppm) due to the anisotropic effect of the C=O bond. Replacing this proton with a methyl group (compounds 1 and 3 ) removes this signal and slightly shields the H-4 proton, shifting its signal upfield compared to compound 2 .
Effect of the Carbonyl Group: The acetyl (in 2 ), pivaloyl (in 1 ), and benzoyl (in 4 ) groups all exert a strong deshielding effect on the adjacent H-3 proton, placing its signal in the 7.0-7.3 ppm range. The formyl proton in compound 3 is significantly more deshielded (9.51 ppm), a characteristic feature of aldehydes.[6]
Steric Hindrance: The bulky tert-butyl group in compound 1 does not significantly alter the chemical shifts of the furan protons compared to the acetyl group in 2 (when accounting for the 5-methyl substitution). Its primary signature is the large singlet at ~1.3 ppm, integrating to 9 protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide direct insight into the electronic environment of the carbon framework. The carbonyl carbon and the furan ring carbons show predictable shifts based on substitution.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Note: Values for compound 1 are estimated based on established substituent effects.
Analysis of Trends:
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is highly diagnostic. The aldehyde carbon in 3 is the most shielded (176.8 ppm). The ketone carbons are further downfield, with the highly substituted pivaloyl carbon of 1 expected to be the most deshielded due to the quaternary alpha-carbon.[7] The conjugation with the phenyl ring in 4 provides some shielding relative to a simple alkyl ketone.
Furan Ring Carbons: C2 and C5, being attached to oxygen, are the most downfield of the ring carbons. The presence of an electron-donating methyl group at C5 (in 1 and 3 ) significantly deshields this carbon (~160 ppm) compared to when it is unsubstituted (in 2 and 4 , ~147 ppm). Conversely, the C4 carbon is consistently the most shielded (~109-112 ppm).
Vibrational (Infrared) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups, particularly the carbonyl (C=O) group. Its stretching frequency is sensitive to the electronic effects of its substituents.
The most prominent feature in the IR spectra of these compounds is the strong C=O stretching absorption.[2]
Conjugation Effect: The carbonyl group is conjugated to the furan ring in all four compounds. This lowers the C=O stretching frequency from that of a typical aliphatic ketone (~1715 cm⁻¹). In compound 4 , the C=O is further conjugated with the phenyl ring, which delocalizes the pi-electron density to a greater extent. This weakens the C=O double bond, resulting in the lowest observed stretching frequency (~1630 cm⁻¹).
Substituent Effect: The aldehyde in 3 and the ketones in 1 and 2 have similar C=O stretching frequencies. The electron-donating methyl group at C5 in compounds 1 and 3 can slightly lower the frequency compared to the unsubstituted analog 2 by increasing electron density in the conjugated system. Characteristic furan ring C=C stretching vibrations are consistently observed in the 1450-1600 cm⁻¹ region.[8][9]
Electronic (UV-Visible) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For these furan derivatives, the dominant absorption bands arise from π→π* transitions within the conjugated system formed by the furan ring and the carbonyl group.
The position of λₘₐₓ is directly related to the extent of conjugation in the molecule.
Effect of Substitution: Substituting the furan ring with electron-donating groups (like the methyl group in 1 and 3 ) or extending the conjugation (with the phenyl ring in 4 ) leads to a bathochromic (red) shift to longer wavelengths.[11] This is because these substituents raise the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap and thus requiring less energy for the electronic transition.
Extended Conjugation: Compound 4 is expected to have the longest λₘₐₓ due to the extended π-system incorporating the furan ring, carbonyl group, and phenyl ring. Compound 2 has the shortest conjugated system and therefore the lowest λₘₐₓ.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which are crucial for structural elucidation. Under electron ionization (EI), furan ketones undergo characteristic fragmentation pathways.
Caption: Proposed key fragmentation of Compound 1.
105 ([C₆H₅CO]⁺, base peak), 95 ([C₄H₃O-CO]⁺), 77 ([C₆H₅]⁺)
Analysis of Fragmentation Patterns:
The primary fragmentation mechanism for these ketones is α-cleavage at the carbonyl group.[13]
Alkyl Ketones (1 and 2): The most favorable cleavage results in the formation of a stable acylium ion or a stable alkyl carbocation. For compound 1 , cleavage yields the extremely stable tert-butyl cation (m/z 57), which is expected to be the base peak. For compound 2 , cleavage gives the acetyl cation (m/z 43) as the base peak.[12]
Aldehyde (3): Aldehydes characteristically lose a hydrogen radical to form a very stable [M-1]⁺ acylium ion. For 3 , this results in a strong peak at m/z 109.[3]
Aryl Ketone (4): In compound 4 , α-cleavage leads to the formation of the highly stable benzoyl cation (m/z 105) as the base peak, along with the phenyl cation (m/z 77).
Standard Experimental Protocols
To ensure data reproducibility and validity, standardized protocols for spectroscopic analysis are essential.
General NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the furan derivative in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and reference the TMS peak to 0.00 ppm. Integrate peaks (for ¹H) and identify peak chemical shifts.
General GC-MS Protocol
Caption: Standard experimental workflow for GC-MS analysis.
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent like dichloromethane (DCM) or ethyl acetate.[13]
GC Conditions:
Injector: 250 °C, split ratio 50:1.
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.
Data Analysis: Identify the analyte peak in the Total Ion Chromatogram (TIC). Extract the mass spectrum from the peak and compare it against spectral libraries and predicted fragmentation patterns.[14]
Conclusion
The spectroscopic characterization of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one and its comparison with structurally related furan ketones reveal a set of distinct and predictable signatures.
NMR: The bulky tert-butyl group is easily identified by a strong singlet at ~1.3 ppm in the ¹H NMR and a quaternary carbon signal around 44 ppm in the ¹³C NMR. The substitution pattern on the furan ring dictates the chemical shifts of the olefinic protons and carbons.
IR: The position of the ν(C=O) band is a reliable indicator of conjugation, with extended conjugation (as in the benzoyl derivative) causing a significant shift to a lower wavenumber.
UV-Vis: The λₘₐₓ value correlates directly with the extent of the π-conjugated system, providing a useful metric for comparing electronic structures.
MS: Fragmentation is dominated by α-cleavage, leading to highly diagnostic base peaks corresponding to the most stable carbocation formed (e.g., tert-butyl at m/z 57 for compound 1 ).
This guide demonstrates that a multi-technique spectroscopic approach provides a powerful and self-validating system for the structural elucidation of substituted furans. The data and principles outlined herein offer a robust framework for researchers in medicinal chemistry and materials science to confidently identify and characterize these important chemical entities.
References
BenchChem. (n.d.). (S)-1-(5-methylfuran-2-yl)propan-1-amine chemical structure.
Al-Omair, M. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 123-131.
Považanec, F., Kováč, J., & Dandarová, M. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396.
NextSDS. (n.d.). 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one. Retrieved from [Link]
PubChem. (n.d.). 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one. Retrieved from [Link]
ATB. (n.d.). 2,2-Dimethyl-1-propanamine.
Zdanovskaia, M. A., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, 127(8), 1855-1863.
BenchChem. (n.d.). 2-Acetylfuran chemical properties and structure elucidation.
NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
Chemical Shifts. (n.d.). 13C NMR of 2-(2,5-Dimethyl-pyrrol-1-yl)-1-phenyl-propan-1-one.
Abdel-Ghani, T. M., et al. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Medicinal Chemistry Research, 20, 1033-1040.
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]
NextSDS. (n.d.). 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-ol. Retrieved from [Link]
BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters.
Mol-Instincts. (n.d.). furan-2-yl-phenylmethanone. Retrieved from [Link]
Reddy, K. H., & Kumar, P. R. (2017). Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination. MedCrave Online Journal of Chemistry, 1(1).
Liu, Y. T., & Tsai, S. W. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 743.
Titov, A. A., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)
Chemsrc. (n.d.). CAS#:23222-86-8 | 2,2-dimethyl-1-(5-nitrofuran-2-yl)propan-1-one. Retrieved from [Link]
Kvarnström, C., et al. (2001). In situ UV–vis- and FT-IR-spectroscopy of electrochemically synthesized furan–thiophene copolymers. Synthetic Metals, 122(1), 109-115.
Imoto, E., & Nakaya, C. (1959). Reaction of furan derivatives with ammonia. Tohoku Journal of Agricultural Research, 10(1), 137-142.
Yeast Metabolome Database. (n.d.). 5-Methylfurfural (YMDB15957). Retrieved from [Link]
Borho, N., & Havenith, M. (2008). High resolution IR spectroscopy of acetylene-furan in ultracold helium nanodroplets. The Journal of Chemical Physics, 129(11), 114304.
Pollien, P., et al. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 54(8), 2823-2829.
Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling. PerkinElmer, Inc.
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As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling specialized organic intermediates like 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (CAS: 117347-72-5) r...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling specialized organic intermediates like 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (CAS: 117347-72-5) requires more than just following a generic safety data sheet. It requires a fundamental understanding of the molecule's physicochemical properties and how they dictate safe operational and disposal workflows.
This guide provides a self-validating, step-by-step framework for the safe handling, operational integration, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this furan-derivative ketone.
Hazard Identification & Mechanistic Causality
To build a robust safety protocol, we must first understand why a chemical is hazardous. 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one features a lipophilic furan ring coupled with an electrophilic ketone moiety.
Systemic Toxicity & CNS Depression (H336): The high lipophilicity of the furan and tert-butyl groups allows the molecule to easily cross the blood-brain barrier (BBB) upon inhalation or dermal absorption[1]. Once in the central nervous system, it alters lipid membrane fluidity and interacts with neurotransmitter receptors, leading to drowsiness, dizziness, and diminished motor coordination.
Acute Toxicity (H302, H312, H332): The compound is harmful via oral, dermal, and inhalation routes[1]. The electrophilic carbonyl carbon can react with nucleophilic sites on cellular proteins, causing localized cellular stress and systemic toxicity.
Irritation (H315, H319): Direct contact disrupts the lipid bilayer of the stratum corneum (skin) and the corneal epithelium (eyes), leading to acute inflammation and serious irritation[1].
Mechanistic pathway of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one inducing CNS depression.
Operational Handling & Experimental Workflow
Because of its volatility and dermal permeability, engineering controls must be prioritized over personal protective equipment (PPE), though both are mandatory.
Step-by-Step Handling Protocol:
Engineering Controls: Conduct all transfers, weighings, and reactions inside a certified chemical fume hood with a minimum face velocity of 100 linear feet per minute (LFM). This prevents the accumulation of vapors that could trigger H336 (CNS depression)[1].
PPE Selection: Wear splash-proof chemical goggles, a flame-resistant laboratory coat, and double-layered nitrile gloves. Causality: Nitrile provides a temporary barrier against ketones, but double-gloving ensures that if the outer layer is compromised by the solvent, the inner layer protects the skin while you safely doff the gloves.
Dispensing: Use a glass syringe or a dedicated positive-displacement pipette for volumetric transfers. Avoid plastic consumables (like standard polystyrene or certain polypropylenes) that may degrade or leach upon contact with concentrated ketones.
Decontamination: After use, rinse all glassware with a compatible volatile solvent (e.g., acetone or ethanol) inside the fume hood before transferring the glassware to the general washing area. Collect this rinsate as hazardous waste[2].
Proper Disposal Procedures (RCRA Compliance)
Under EPA guidelines, waste generated from this compound must be treated as hazardous waste due to its toxicity and potential characteristic ignitability (D001)[3]. It must never be disposed of via aqueous drain or regular solid waste[4].
Step-by-Step Disposal Protocol:
Waste Characterization & Segregation:
Determine if the waste is halogenated or non-halogenated. If 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one was used with solvents like hexane, ethyl acetate, or alcohols, classify it as Non-Halogenated Organic Waste .
If it was mixed with dichloromethane (DCM) or chloroform, it must go into Halogenated Organic Waste .
Causality: Segregation is critical because incinerating halogenated waste requires specialized scrubbers to prevent the release of toxic dioxins and hydrochloric acid gas into the atmosphere[2].
Container Selection: Use a high-density polyethylene (HDPE) or glass waste carboy. Ensure the container is compatible with ketones and features a self-closing, vented funnel to prevent pressure buildup from vapor accumulation.
Labeling (OSHA & EPA Compliance): Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), the waste container must be explicitly labeled with the chemical constituents, hazard pictograms (Health Hazard, Exclamation Mark), and the date accumulation began[5].
Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the operator[2]. Do not exceed the 55-gallon limit for hazardous waste accumulation.
Final Disposal: Transfer the waste to the facility's central accumulation area within 3 days of the container becoming full. The waste will be transported by a licensed vendor for EPA-approved high-temperature incineration[3].
Workflow for safe handling, segregation, and RCRA-compliant disposal of furan-derivative waste.
Spill Response & Immediate Safety Logistics
In the event of a localized spill inside the laboratory:
Evacuate & Ventilate: Immediately alert personnel in the vicinity. Ensure the fume hood sashes are lowered to the appropriate working height to maximize exhaust, and allow the area to ventilate.
Neutralization/Absorption: Do not use water. Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads) to the spill. Causality: Water may spread the lipophilic chemical, whereas inert absorbents trap the liquid via capillary action without causing exothermic reactions.
Collection: Using non-sparking tools, sweep the saturated absorbent into a heavy-duty hazardous waste bag or a dedicated solid waste bucket.
Disposal: Label the container as "Hazardous Spill Residue containing CAS 117347-72-5" and process it through the standard hazardous waste stream[6].
Quantitative Data Summary
The following table summarizes the critical hazard classifications and operational parameters required for risk assessment and waste profiling.
Do not use water; collect as solid hazardous waste[6].
References
NextSDS Chemical Substance Information: 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-one (CAS 117347-72-5). NextSDS Database. Available at: [Link]
United States Environmental Protection Agency (EPA): Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at:[Link]
Occupational Safety and Health Administration (OSHA): Hazard Communication Standard (29 CFR 1910.1200). US Department of Labor. Available at:[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory: Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at:[Link]
Personal protective equipment for handling 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
Comprehensive Safety Guide for Handling 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one This guide provides essential safety and handling protocols for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (CAS No. 928531-90-2...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety Guide for Handling 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one
This guide provides essential safety and handling protocols for 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (CAS No. 928531-90-2). As a valued professional in research and drug development, your safety is paramount. This document synthesizes critical data from structurally related compounds to establish a robust framework for safe laboratory operations, procedural guidance, and disposal. The information herein is grounded in established safety principles for handling substituted furans and ketones.
Hazard Identification and Risk Assessment
Furan Moiety: Furan and its derivatives can be flammable and toxic. For instance, 2-methylfuran is classified as a highly flammable liquid and vapor that is toxic if swallowed or inhaled.[1][2] It can also cause skin and serious eye irritation.[1] Vapors may form explosive mixtures with air and can be heavier than air, posing a risk of accumulation in low-lying areas.[3]
Ketone Group: Ketones are generally flammable and can be irritants.
Substituted Propan-1-one Structure: Similar structures, such as 2,2-dimethyl-1-(2-methylphenyl)propan-1-one, are known to be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation.[4]
Based on these related compounds, it is prudent to treat 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one as a substance that is potentially flammable, harmful if ingested or inhaled, and an irritant to the skin, eyes, and respiratory system.
Potential Health Effects:
Acute: May cause irritation to the eyes, skin, and respiratory tract. Ingestion could lead to harmful toxic effects. Inhalation may cause dizziness, headaches, or respiratory irritation.[1]
Chronic: The long-term toxicological properties have not been fully investigated.[5]
Engineering Controls and Ventilation
To minimize exposure, all handling of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one should be conducted within a certified chemical fume hood.
Caption: Workflow for handling hazardous chemicals in a fume hood.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent chemical exposure.
PPE Category
Specification
Rationale
Eye and Face
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard.
Protects against splashes and vapors that can cause serious eye irritation or damage.[1][6][7]
Hand
Nitrile or neoprene gloves. Check for breakthrough times and consider double-gloving.
Provides a barrier against skin contact, which can cause irritation.[1][6] Regular glove changes are crucial.
Body
A flame-retardant laboratory coat.
Protects against splashes and potential fire hazards.
Respiratory
Not typically required when working in a properly functioning chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.
Prevents inhalation of potentially toxic vapors.[1][2]
Procedural, Step-by-Step Guidance
4.1. Handling and Storage:
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[2][3]
Keep the container tightly closed when not in use.[1][8]
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9]
Ground and bond containers when transferring material to prevent static discharge.[8][9]
Avoid contact with strong oxidizing agents, acids, and bases.[3]
4.2. Spill and Emergency Procedures:
Small Spills: Absorb with a non-combustible material like sand or earth and place in a sealed container for disposal.[3]
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[8] Do not use a water jet.[9]
4.3. First Aid Measures:
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[8][10]
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][8]
Disposal Plan
All waste containing 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one must be treated as hazardous waste.
Collect all waste in a designated, labeled, and sealed container.
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6]
Do not dispose of this chemical down the drain.
Caption: Mitigation of chemical hazards through controls and procedures.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your laboratory.
References
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Dimethyl Furan-2,5-dicarboxylate. Retrieved from [Link]
Nova Molecular. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
HP. (2025). Safety Data Sheet according to Regulation (EC) No 1907/2006. 2 - Methylfuran - HP.
Carl ROTH. (n.d.). Safety Data Sheet: Copper(II) nitrate trihydrate. Retrieved from [Link]
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Castrol. (2026).
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]
Tecnoproject. (2023).
(2024). SAFETY DATA SHEET Section 1. Identification Section 2.
Thermo Fisher Scientific Chemicals, Inc. (2025).
MilliporeSigma. (2025).
PubChem. (n.d.). 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one. Retrieved from [Link]